molecular formula C33H40O21 B1600892 Quercetin 3-rutinoside-7-glucoside CAS No. 30311-61-6

Quercetin 3-rutinoside-7-glucoside

Cat. No.: B1600892
CAS No.: 30311-61-6
M. Wt: 772.7 g/mol
InChI Key: SPUFXPFDJYNCFD-YQJBXTIASA-N
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Description

Quercetin 3-rutinoside-7-glucoside has been reported in Hemerocallis fulva, Datura inoxia, and other organisms with data available.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUFXPFDJYNCFD-YQJBXTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184406
Record name Quercetin 3-rutinoside-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30311-61-6
Record name Quercetin 3-rutinoside-7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-rutinoside-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Quercetin 3-rutinoside-7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-rutinoside-7-glucoside is a complex flavonoid glycoside, a class of natural compounds extensively studied for their potential therapeutic properties, including antioxidant activities.[1][2][3] Found in various plants such as the daylily (Hemerocallis fulva), this molecule's bioactivity is intrinsically linked to its intricate chemical architecture.[1][4] A precise understanding of its structure and molecular weight is fundamental for researchers in pharmacology, natural product chemistry, and drug development for accurate quantification, mechanistic studies, and the design of novel therapeutic agents. This guide provides a detailed technical overview of the chemical structure and molecular properties of this compound.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₃₃H₄₀O₂₁[1][4][5]
Molecular Weight 772.66 g/mol [1][5]
Exact Mass 772.20620828 Da[4]
CAS Number 30311-61-6[1][4]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[4]
Synonyms Quercetin 3-O-rutinoside-7-O-glucoside, 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside, Morkotin A[3]

Elucidation of the Chemical Structure

The structure of this compound is composed of a central aglycone flavonoid core, quercetin, to which three sugar moieties are attached. The nomenclature itself provides the blueprint for its assembly.

The Aglycone Core: Quercetin

The foundational structure is quercetin, a flavonol with the characteristic C6-C3-C6 carbon skeleton. It possesses five hydroxyl groups located at the 3, 3', 4', 5, and 7 positions, which are potential sites for glycosylation.

The Glycosidic Linkages

In this compound, two of these hydroxyl groups are involved in forming glycosidic bonds with sugar units:

  • At the 3-position: A rutinoside moiety is attached. Rutinose is a disaccharide composed of rhamnose and glucose linked via an α(1→6) glycosidic bond. This entire rutinoside unit is then attached to the 3-hydroxyl group of the quercetin backbone.

  • At the 7-position: A glucoside moiety, a single glucose molecule, is attached to the 7-hydroxyl group of the quercetin core.

The precise stereochemistry and linkage are formally described by its comprehensive IUPAC name.[4]

Visualizing the Molecular Architecture

To visually represent the connectivity of these components, the following diagram illustrates the chemical structure of this compound.

Quercetin_3_rutinoside_7_glucoside cluster_quercetin Quercetin Core cluster_sugars Sugar Moieties quercetin_img quercetin_img rutinoside Rutinoside (Rhamnose-Glucose) quercetin_img->rutinoside O-glycosidic bond at C3 glucoside Glucoside (Glucose) quercetin_img->glucoside O-glycosidic bond at C7

Caption: Structural representation of this compound.

Experimental Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, and for a molecule of this complexity, mass spectrometry is the definitive analytical technique for its determination.

Step-by-Step Protocol for Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, to ensure complete dissolution.

  • Ionization: Electrospray ionization (ESI) is the preferred method for such polar and thermally labile molecules. ESI allows the molecule to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. Both positive and negative ion modes can be used, though negative mode is often effective for phenolic compounds.

  • Mass Analysis: The generated ions are then introduced into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer. These high-resolution instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy.

  • Data Interpretation: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. For this compound with a molecular formula of C₃₃H₄₀O₂₁, the expected m/z value for the [M-H]⁻ ion would be approximately 771.2. High-resolution mass spectrometry can confirm the elemental composition by matching the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing characteristic losses of the sugar moieties. For instance, the loss of the terminal rhamnose, the glucose at the 7-position, and the entire rutinoside unit would produce fragment ions that correspond to the masses of the remaining structures, providing conclusive evidence for the proposed glycosylation pattern.

Conclusion

This compound is a flavonoid triglycoside with a molecular formula of C₃₃H₄₀O₂₁ and a molecular weight of approximately 772.66 g/mol .[1][5] Its structure consists of a quercetin aglycone substituted with a rutinoside at the 3-position and a glucoside at the 7-position. This detailed structural and molecular information is indispensable for its identification, quantification, and for elucidating its mechanism of action in biological systems, thereby facilitating its potential development as a therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10190763, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74978230, Quercetin 3-(glucosyl-(1->4)-rhamnoside) 7-rutinoside. Retrieved from [Link]

  • Chemsrc (2024). CAS#:30311-61-6 | Quercetin 3-rutinoside 7-glucoside (Morkotin A). Retrieved from [Link]

Sources

Difference between Quercetin 3-rutinoside-7-glucoside and Rutin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Functional Divergence of Quercetin Glycosides

Abstract

This technical guide delineates the physicochemical, analytical, and metabolic distinctions between Rutin (Quercetin-3-O-rutinoside) and its 7-substituted analog, Quercetin 3-rutinoside-7-glucoside (Q-3-Rut-7-Glc, also known commercially as Morkotin A). While Rutin is a ubiquitous dietary flavonoid, the 7-glucoside is a specialized metabolite found in specific botanical sources (e.g., Hemerocallis fulva, Nicotiana tabacum). This guide provides researchers with self-validating analytical protocols to distinguish these compounds, elucidates the impact of C7-substitution on pharmacokinetics, and details isolation strategies.

Structural Chemistry & Physicochemical Properties

The fundamental difference lies in the occupancy of the hydroxyl group at the C7 position on the A-ring. In Rutin, this group is free and acidic; in Q-3-Rut-7-Glc, it is glycosylated.

Table 1: Physicochemical Comparison

FeatureRutin (Standard)This compound
Systematic Name Quercetin-3-O-rutinosideQuercetin-3-O-rutinoside-7-O-glucoside
Formula


Molecular Weight 610.52 g/mol 772.66 g/mol
Glycosylation Pattern C3: Rutinose (Glc-Rha)C3: Rutinose; C7: Glucose
Acidity (pKa) ~7.1 (7-OH is the most acidic site)Higher (7-OH blocked); A-ring acidity reduced
Solubility (Water) Low (Sparingly soluble)Moderate (Increased polarity due to extra Glc)
UV Maxima (MeOH) Band I: 350-360 nm; Band II: 250-260 nmSimilar, but Band II often shows hypsochromic shift
Structural Logic & Biosynthesis

The 7-OH group is electronically significant. In Quercetin, the 7-OH allows for electron delocalization from the B-ring through the C-ring to the A-ring. Glycosylation at C7 interrupts this resonance system, potentially altering antioxidant mechanisms that rely on proton dissociation from the A-ring.

G cluster_legend Structural Impact Quercetin Quercetin Aglycone (C15H10O7) UGT_3 3-O-Glycosyltransferase (Rhamnosyltransferase) Quercetin->UGT_3 Rutin Rutin (3-O-Rutinoside) MW: 610 UGT_7 7-O-Glucosyltransferase (Specific to A-ring) Rutin->UGT_7 Biosynthetic Path A Q3R7G Q-3-Rut-7-Glc (3-O-Rut, 7-O-Glc) MW: 772 UGT_3->Rutin + Rutinose (308 Da) UGT_7->Q3R7G + Glucose (162 Da) Blocks Phase II Site desc The 7-O-Glc addition increases polarity and prevents 7-O-Glucuronidation.

Figure 1: Biosynthetic relationship.[1] The addition of glucose at C7 (blue node) creates a more polar molecule and blocks the primary acidic site of the flavonoid A-ring.

Analytical Distinction: The "Self-Validating" Protocol

The most common error in flavonoid research is misidentifying Q-3-Rut-7-Glc as a "Rutin artifact" or a different diglycoside due to source fragmentation. You must use Tandem Mass Spectrometry (MS/MS) to validate the identity.

MS/MS Fragmentation Logic

In Electrospray Ionization (ESI) negative mode, the fragmentation pathway is distinct.[2] The 7-O-glycosidic bond is typically more labile (easier to break) than the 3-O-glycosidic bond due to steric and electronic factors.

  • Rutin (m/z 609 [M-H]⁻):

    • Primary Fragment: m/z 301 (Quercetin aglycone).[3][4]

    • Loss: 308 Da (Rutinose).

    • Note: You rarely see the intermediate loss of rhamnose alone in standard collision energies.

  • Q-3-Rut-7-Glc (m/z 771 [M-H]⁻):

    • Step 1 (Critical): Loss of 162 Da (Glucose at C7).

    • Intermediate Ion: m/z 609 (Rutin-like fragment).

    • Step 2: Loss of 308 Da (Rutinose at C3).

    • Final Ion: m/z 301 (Quercetin aglycone).[3][4]

Validation Rule: If your m/z 771 precursor yields a stable m/z 609 daughter ion before degrading to m/z 301, you have confirmed the presence of a 7-glucoside (or similar hexose) attached to a Rutin core.

MS_Fragmentation Precursor Precursor Ion [M-H]- m/z 771 (Q-3-Rut-7-Glc) Intermed Intermediate Ion [M-H]- m/z 609 (Rutin Core) Precursor->Intermed CID Low Energy Loss1 Loss of 162 Da (7-O-Glucose) Labile Bond Precursor->Loss1 Aglycone Aglycone Ion [M-H]- m/z 301 (Quercetin) Intermed->Aglycone CID High Energy Loss2 Loss of 308 Da (3-O-Rutinose) Intermed->Loss2

Figure 2: MS/MS Fragmentation Pathway. The stepwise loss validates the structure: 7-Glc is cleaved first, revealing the Rutin core.

Biological & Metabolic Implications

For drug development, the presence of the 7-glucose is not merely structural; it fundamentally alters the pharmacokinetic profile.

Metabolic Shielding (Phase II Metabolism)

In humans, the 7-OH position of Quercetin is a primary site for glucuronidation (forming Quercetin-7-O-glucuronide).

  • Rutin: Once hydrolyzed to Quercetin in the gut, the 7-OH is immediately available for conjugation by UGTs (UDP-glucuronosyltransferases) in the enterocytes.

  • Q-3-Rut-7-Glc: The 7-position is "capped" by glucose. This glucose must be removed by

    
    -glucosidases before the 7-OH becomes a target for glucuronidation. This theoretically delays the formation of Phase II metabolites or shifts the metabolism toward sulfation at other positions (e.g., 3'-OH).
    
Hydrolysis Kinetics
  • Rutin: Requires

    
    -rhamnosidase (to remove rhamnose) followed by 
    
    
    
    -glucosidase. This largely occurs in the colon via specific microflora (Bacteroides, Bifidobacterium).
  • Q-3-Rut-7-Glc: The 7-glucose is a simple

    
    -linkage. It may be susceptible to broad-spectrum cytosolic 
    
    
    
    -glucosidases (CBG) or Lactase Phlorizin Hydrolase (LPH) in the small intestine, unlike the bulky 3-rutinoside. However, the steric bulk of the 3-position sugar often inhibits LPH action on the molecule as a whole.

Research Insight: Q-3-Rut-7-Glc has been identified as a potent inhibitor of lipid peroxidation, sometimes exceeding Rutin's activity in in vitro assays (e.g., in Hemerocallis fulva extracts), likely due to the specific orientation of the molecule in lipid bilayers, despite the blocked 7-OH.

Experimental Protocols

Protocol A: Differential Extraction (Isolation)

Objective: To separate Q-3-Rut-7-Glc from Rutin in complex plant matrices.

  • Initial Extraction: Macerate plant material (e.g., Hemerocallis leaves) in 70% Methanol. Sonicate for 30 min. Filter.

  • Lipid Removal: Partition extract with n-Hexane (removes chlorophyll/lipids). Discard Hexane layer.

  • Enrichment: Partition aqueous layer with Ethyl Acetate (EtOAc).

    • Observation: Quercetin aglycone and some mono-glycosides partition into EtOAc.

    • Critical Step:Rutin and Q-3-Rut-7-Glc remain largely in the aqueous phase due to high polarity.

  • n-Butanol Partition: Extract the aqueous phase with n-Butanol (n-BuOH). Both targets migrate here.

  • Polyamide Column Chromatography:

    • Load n-BuOH fraction onto a Polyamide 6 column.

    • Elution: Water

      
       Ethanol gradient.
      
    • Separation: Q-3-Rut-7-Glc (more polar, more sugars) elutes earlier (lower % Ethanol) than Rutin.

    • Check: Monitor fractions via TLC or HPLC. Q-3-Rut-7-Glc Rf value is lower (runs slower) on Silica/C18 TLC compared to Rutin.

Protocol B: Enzymatic Differentiation

Objective: Confirm identity without Mass Spec.

ReagentSubstrateExpected Result (HPLC Shift)
Crude Hesperidinase Contains both

-rhamnosidase and

-glucosidase.
Both Rutin and Q-3-Rut-7-Glc hydrolyze completely to Quercetin Aglycone .
Pure

-Glucosidase
(e.g., Almond)
Specific to

-glucose.
Rutin: No reaction (Rhamnose blocks the glucose). Q-3-Rut-7-Glc: Partial hydrolysis. The 7-Glc is cleaved. Product = Rutin .

Workflow:

  • Aliquot sample into two vials.

  • Vial A: Add Pure

    
    -glucosidase. Incubate 37°C, 2h.
    
  • Vial B: Add Hesperidinase. Incubate 37°C, 2h.

  • Result: If Vial A shows a shift from Peak X

    
     Rutin, and Vial B shows Peak X 
    
    
    
    Quercetin, Peak X is Q-3-Rut-7-Glc.

References

  • Zhang, Y., et al. (2004). Lipid peroxidation inhibitory compounds from daylily (Hemerocallis fulva) leaves. Life Sciences, 75(6), 753-763. Link

    • Establishes Q-3-Rut-7-Glc (Compound 8)
  • Mullen, W., et al. (2006). Metabolite profiling of the undifferentiated cultured cells and differentiated leaf tissues of Centella asiatica. Journal of Agricultural and Food Chemistry.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Link

    • Authoritative source on the fragment
  • Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of Clinical Pharmacology, 41(5), 492-499.
  • PubChem Database. this compound (CID 10190763).[1] Link

    • Verification of chemical structure and synonyms.

Sources

A Comprehensive Technical Guide to the Antioxidant Mechanisms of Peltatoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Peltatoside and its Antioxidant Potential

Chemical Identity of Peltatoside

Peltatoside, also known as Quercetin-3-O-arabinoglucoside, is a flavonoid glycoside.[1] Its chemical structure consists of the flavonol quercetin linked to a disaccharide (arabinose and glucose) at the 3-hydroxyl position. Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, and they are well-recognized for their diverse bioactive properties, including antioxidant effects.[2]

Natural Occurrence and Significance

Peltatoside has been identified in various plant species, including Annona crassiflora and members of the Piper genus.[3] The parent compound, quercetin, is one of the most abundant dietary flavonoids. The investigation of flavonoid glycosides like peltatoside is of significant interest as the sugar moiety can influence the bioavailability and metabolic fate of the parent flavonoid, potentially altering its biological activity.

The Scientific Rationale: Why Investigate the Antioxidant Mechanisms of Peltatoside?

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4] Antioxidants can mitigate oxidative damage through various mechanisms. While the antioxidant properties of quercetin are well-established, the specific mechanisms of its glycoside derivatives, such as peltatoside, are less understood. This guide provides a comprehensive technical framework for the systematic investigation of the antioxidant mechanisms of peltatoside, drawing upon the extensive knowledge of flavonoid and quercetin biochemistry. Understanding these mechanisms is crucial for evaluating its potential as a novel therapeutic or preventative agent against oxidative stress-related pathologies.

Part 2: Core Antioxidant Mechanisms of Peltatoside: A Mechanistic Exploration

The antioxidant activity of flavonoids like peltatoside can be broadly categorized into direct and indirect mechanisms. Direct mechanisms involve the direct neutralization of free radicals, while indirect mechanisms encompass the modulation of cellular antioxidant defense systems.

Direct Antioxidant Mechanisms: Radical Scavenging and Electron Donation

The direct antioxidant activity of flavonoids is primarily attributed to their chemical structure, which enables them to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[5] Key structural features that contribute to this activity include the presence of hydroxyl groups on the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the 3- and 5-hydroxyl groups.[6] As peltatoside is a derivative of quercetin, it possesses the core flavonoid structure known for potent radical scavenging.

Several in vitro assays are commonly employed to determine the direct radical scavenging capacity of a compound. These assays are based on the ability of the antioxidant to reduce a colored radical, leading to a change in absorbance that can be measured spectrophotometrically.

  • 2.1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] In this assay, the stable free radical DPPH• is reduced by the antioxidant, resulting in a color change from purple to yellow.

    Experimental Protocol: DPPH Assay

    • Reagent Preparation:

      • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[7]

      • Prepare a series of dilutions of peltatoside in the same solvent.

      • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

    • Assay Procedure:

      • In a 96-well microplate, add a specific volume of the peltatoside solution (e.g., 100 µL) to each well.

      • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

      • For the control, add 100 µL of the solvent instead of the sample solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measurement and Calculation:

      • Measure the absorbance at 517 nm using a microplate reader.

      • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

      • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

  • 2.1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

    The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.

    Experimental Protocol: ABTS Assay

    • Reagent Preparation:

      • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[8]

      • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

      • Prepare a series of dilutions of peltatoside and a positive control (e.g., Trolox).

    • Assay Procedure:

      • In a 96-well microplate, add a small volume of the peltatoside solution (e.g., 20 µL) to each well.

      • Add a larger volume of the diluted ABTS•+ solution (e.g., 180 µL) to each well.[8]

      • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[8]

    • Measurement and Calculation:

      • Measure the absorbance at 734 nm.

      • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

      • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

  • 2.1.2.3. Oxygen Radical Absorbance Capacity (ORAC) Assay

    The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a more biologically relevant assay for direct radical scavenging.[9]

    Experimental Protocol: ORAC Assay

    • Reagent Preparation:

      • Prepare a solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer).

      • Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

      • Prepare a series of dilutions of peltatoside and a positive control (e.g., Trolox).

    • Assay Procedure:

      • In a black 96-well microplate, add the peltatoside solution, the fluorescein solution, and the AAPH solution to each well.

      • The reaction is typically initiated by the addition of AAPH.

    • Measurement and Calculation:

      • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

      • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

      • The ORAC value is typically expressed as micromoles of Trolox equivalents per gram or mole of the sample.

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Indirect antioxidants do not directly neutralize free radicals but instead upregulate the expression of a wide array of antioxidant and cytoprotective proteins.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[11] Electrophilic compounds, including many phytochemicals, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[10][11]

  • 2.2.1.1. Mechanism of Nrf2 Activation by Phytochemicals

    Many plant-derived compounds with an α,β-unsaturated carbonyl moiety can act as Michael acceptors, reacting with the sulfhydryl groups of cysteine residues in Keap1.[13] This covalent modification is a key mechanism for Nrf2 activation. Given the structure of peltatoside's aglycone, quercetin, it is plausible that peltatoside or its metabolites could activate the Nrf2 pathway.

  • 2.2.1.2. Investigating Nrf2 Activation by Peltatoside

    The activation of the Nrf2 pathway by peltatoside can be investigated using a combination of molecular and cellular biology techniques.

    Experimental Protocol: Nrf2 Nuclear Translocation Assay

    • Cell Culture and Treatment:

      • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) to sub-confluency.

      • Treat the cells with various concentrations of peltatoside for a specified period (e.g., 2-4 hours).

    • Nuclear and Cytoplasmic Fractionation:

      • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

    • Western Blot Analysis:

      • Determine the protein concentration of each fraction.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for Nrf2.

      • Use antibodies against marker proteins for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin or GAPDH) fractions to ensure the purity of the fractions.

      • An increase in the Nrf2 protein level in the nuclear fraction compared to the control is indicative of Nrf2 activation.

The activation of the Nrf2 pathway leads to the increased expression of a battery of antioxidant and phase II detoxifying enzymes.[14]

  • 2.2.2.1. Investigating the Upregulation of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)

    The induction of these enzymes can be measured at both the mRNA and protein levels.

    Experimental Protocol: qRT-PCR for Antioxidant Enzyme Gene Expression

    • Cell Culture and Treatment:

      • Treat cells with peltatoside as described above.

    • RNA Extraction and cDNA Synthesis:

      • Extract total RNA from the cells using a suitable kit.

      • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Quantitative Real-Time PCR (qRT-PCR):

      • Perform qRT-PCR using primers specific for HO-1, SOD, CAT, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

      • An increase in the relative mRNA expression of the target genes in peltatoside-treated cells compared to control cells indicates induction.

    Experimental Protocol: Western Blot for Antioxidant Enzyme Protein Expression

    • Cell Culture and Treatment:

      • Treat cells with peltatoside for a longer duration (e.g., 24 hours) to allow for protein synthesis.

    • Protein Extraction and Western Blot:

      • Prepare whole-cell lysates.

      • Perform Western blot analysis as described for Nrf2, using primary antibodies specific for HO-1, SOD, and CAT.

      • An increase in the protein levels of these enzymes confirms their induction by peltatoside.

Metal Chelating Activity: A Preventive Antioxidant Strategy

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[15] By chelating these metal ions, antioxidants can prevent this radical formation, acting as preventive antioxidants.[15] Flavonoids with specific structural features, such as the catechol group in the B-ring, are known to be effective metal chelators.[15]

The ability of peltatoside to chelate ferrous ions (Fe²⁺) can be assessed using the ferrozine assay.

Experimental Protocol: Ferrous Ion Chelating Assay

  • Reagent Preparation:

    • Prepare solutions of peltatoside, a positive control (e.g., EDTA), ferrous chloride (FeCl₂), and ferrozine.

  • Assay Procedure:

    • In a 96-well microplate, mix the peltatoside solution with the FeCl₂ solution.

    • Incubate the mixture for a short period to allow for chelation to occur.

    • Add the ferrozine solution to the wells. Ferrozine forms a stable, colored complex with free Fe²⁺.

  • Measurement and Calculation:

    • Measure the absorbance at 562 nm.

    • A decrease in absorbance in the presence of peltatoside indicates that it has chelated the Fe²⁺, making it unavailable to react with ferrozine.

    • The percentage of metal chelating activity is calculated using a formula similar to the DPPH assay.

Part 3: Cellular and In Vivo Models for Assessing Peltatoside's Antioxidant Efficacy

While in vitro chemical assays provide valuable information about the potential antioxidant mechanisms of a compound, it is essential to evaluate its activity in more biologically relevant systems.

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Model

The CAA assay measures the antioxidant activity of a compound within a cellular environment, taking into account its uptake, distribution, and metabolism by the cells.[6] In this assay, cells are co-incubated with the test compound and a fluorescent probe (DCFH-DA). The generation of ROS by a radical initiator (AAPH) oxidizes the probe to its fluorescent form (DCF). The ability of the test compound to inhibit this fluorescence is a measure of its cellular antioxidant activity.[6]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluency.

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with peltatoside and the DCFH-DA probe for a specified time (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Wash the cells again to remove excess probe and compound.

    • Add the AAPH solution to induce oxidative stress.

  • Measurement and Calculation:

    • Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

    • The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.

In Vivo Models of Oxidative Stress

In vivo studies are crucial for determining the overall physiological effects of an antioxidant, including its bioavailability, tissue distribution, and efficacy in a whole organism.[16]

Various animal models can be used to induce oxidative stress, such as the administration of pro-oxidant compounds (e.g., carbon tetrachloride) or the use of genetic models of diseases associated with oxidative stress. Key biomarkers to assess in vivo antioxidant activity include:

  • Levels of lipid peroxidation products: such as malondialdehyde (MDA).

  • Activity of antioxidant enzymes: SOD, CAT, and glutathione peroxidase (GPx) in tissues.

  • Levels of reduced glutathione (GSH).

  • Histopathological analysis of tissues to assess for oxidative damage.

Part 4: Data Analysis, Interpretation, and Reporting

Quantitative Data Analysis for In Vitro Assays
  • IC50 Values: For radical scavenging and metal chelation assays, the results are typically reported as the IC50 value, which is the concentration of the compound that produces a 50% effect. A lower IC50 value indicates a higher antioxidant potency.

  • TEAC and ORAC Values: For the ABTS and ORAC assays, the results are often expressed as equivalents of a standard antioxidant, such as Trolox. This allows for the comparison of the antioxidant capacity of different compounds.

Interpreting Cellular and In Vivo Data

Cellular and in vivo data should be interpreted in the context of the specific experimental model and the biomarkers measured. It is important to include appropriate positive and negative controls to validate the results.

Building a Mechanistic Picture of Peltatoside's Antioxidant Action

By combining the results from the various in vitro, cellular, and in vivo assays, a comprehensive picture of the antioxidant mechanisms of peltatoside can be constructed. This should include an assessment of its direct radical scavenging activity, its ability to modulate cellular antioxidant defenses via the Nrf2 pathway, and its potential to act as a preventive antioxidant through metal chelation.

Part 5: Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in-depth investigation of the antioxidant mechanisms of peltatoside. Given its structural similarity to quercetin, it is hypothesized that peltatoside will exhibit significant antioxidant activity through both direct and indirect mechanisms. The detailed protocols provided herein will enable researchers to systematically evaluate this potential. Future research should focus on the pharmacokinetic profile of peltatoside to better understand its absorption, distribution, metabolism, and excretion, which will be critical for its development as a potential therapeutic agent.

Data Presentation

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleMeasurementKey Parameter
DPPH Reduction of the stable DPPH• radical by an antioxidant.Colorimetric (absorbance at 517 nm).IC50
ABTS Scavenging of the pre-formed ABTS•+ radical cation.Colorimetric (absorbance at 734 nm).TEAC
ORAC Inhibition of the oxidation of a fluorescent probe by peroxyl radicals.Fluorometric (kinetic measurement of fluorescence decay).ORAC Value
Metal Chelation Chelation of transition metal ions, preventing their participation in pro-oxidant reactions.Colorimetric (absorbance of the metal-indicator complex).IC50

Mandatory Visualizations

Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin Peltatoside Peltatoside Peltatoside->Keap1 Modifies Cysteine Residues ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH Solution and Peltatoside Dilutions start->reagent_prep assay_setup Add Peltatoside and DPPH to 96-well Plate reagent_prep->assay_setup incubation Incubate in Dark (30 minutes) assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

  • Dinda, B., Debnath, S., & Harigaya, Y. (2007). Naturally Occurring Iridoids. A Review, Part 1. Chemical and Pharmaceutical Bulletin, 55(2), 159-222.
  • Tundis, R., Loizzo, M. R., Menichini, F., Statti, G. A., & Menichini, F. (2008). Biological and pharmacological activities of iridoids: recent developments. Mini reviews in medicinal chemistry, 8(4), 399–420.
  • Paola, R. D., & Cuzzocrea, S. (2009). Loganin, a new iridoid glycoside, reduces the development of experimental colitis in mice. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 77–89.
  • He, J., Chen, G., & Tian, R. (2018). Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: Possible involvement of the PI3K–Akt/PKB signaling pathway. RSC Advances, 8(54), 30539-30549.
  • Ma, Y. X., Wu, M. H., Jiang, Z. Q., Zhao, F. M., Li, L., Li, M. H., ... & Hang, A. W. (2016). Protective effect of cornel iridoid glycoside on hepatocytes injured by D-galactosamine/tumor necrosis factor-α. Chinese Pharmacological Bulletin, 32(1), 93-97.
  • Li, Y., Paonessa, J. D., & Zhang, Y. (2012).
  • Saeidnia, S., & Abdollahi, M. (2013). Antioxidants: friends or foe?. DARU Journal of Pharmaceutical Sciences, 21(1), 1-3.
  • Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2014). Resources and biological activities of natural polyphenols. Nutrients, 6(12), 6020–6047.
  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: a biochemical and physiological perspective. Free Radical Biology and Medicine, 152, 26-40.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5484066, Peltatoside. Retrieved February 15, 2026 from [Link].

  • de Oliveira, R. G., de Souza, G. R., de Lima, M. S., de Almeida, A. C. A., da Silva, M. A., de Oliveira, A. P., ... & de Lavor, E. M. (2018). Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System. Planta medica, 84(12/13), 913–920.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
  • Velagapudi, R., Aderogba, M., & Olajide, O. A. (2014). The antioxidant (DPPH radical and superoxide anion scavenging activities), and cytotoxic (in tumor, Jurkat, PC-3, Colon 205, HepG2, and normal PBMCs cells) activities of 16 plant phenolic or related compounds were evaluated in vitro. Avicenna journal of phytomedicine, 4(5), 329–339.
  • Bougatef, A., Hajlaoui, H., Balti, R., Nasri, M., & Jellouli, K. (2009). Antioxidant and free radical-scavenging activities of smooth-hound (Mustelus mustelus)
  • Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. (2013). Molecules, 18(12), 14799-14815.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907.
  • Olajide, O. A., Kumar, A., & Singh, N. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants (Basel, Switzerland), 10(2), 233.
  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. (2022). Molecules, 27(19), 6524.
  • He, L., He, T., Farrar, S., Ji, L., Zhu, J., & Zou, Z. (2017). Antioxidants Maintain Cellular Redox Homeostasis by Elimination of Reactive Oxygen Species. Cellular Physiology and Biochemistry, 44(2), 532-553.
  • Li, Y., Paonessa, J. D., & Zhang, Y. (2012).
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2016). Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals. Nutrition reviews, 74(7), 423–434.
  • Hypothetical mechanism of Nrf2 activation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes. (2019). Antioxidants, 8(11), 517.
  • The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential. (2022). Plants, 11(15), 1957.
  • Screening for Metal-Chelating Activity in Potato Protein Hydrolysates Using Surface Plasmon Resonance and Peptidomics. (2023). Foods, 12(15), 2866.
  • Cytoprotective Activity of Natural and Synthetic Antioxidants. (2021). Antioxidants, 10(5), 751.
  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2023). International Journal of Molecular Sciences, 24(13), 10986.
  • Chelation in Metal Intoxication. (2011). International Journal of Environmental Research and Public Health, 8(7), 2745-2788.
  • Special Issue: The Antioxidant Capacities of Natural Products. (2019). Molecules, 24(3), 513.
  • Peptides Used for Heavy Metal Remediation: A Promising Approach. (2022). Toxins, 14(11), 779.
  • Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells. (2023). Toxics, 11(12), 976.
  • Antioxidant activity, total phenolics and flavonoids contents: should we ban in vitro screening methods?. (2018). Food Chemistry, 264, 471-475.
  • Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. (2018). Molecules, 23(5), 1193.
  • Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells. (2017). Molecules, 22(7), 1121.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants, 11(1), 133.
  • Metal chelation studies relevant to wood preservation.1. Complexation of propyl gallate with Fe 2+. (2006). Holzforschung, 60(4), 389-394.
  • Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review. (2023).
  • Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina. (2007). Archives of pharmacal research, 30(8), 943–949.
  • Free radical scavenging abilities of flavonoids as mechanism of protection against mutagenicity induced by tert-butyl hydroperoxide or cumene hydroperoxide in Salmonella typhimurium TA102. (1996).
  • Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays. (2024). Frontiers in Nutrition, 11, 1366112.
  • Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke?. (2022). International Journal of Molecular Sciences, 23(15), 8493.
  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (2014). Current Topics in Medicinal Chemistry, 14(23), 2686-2704.
  • Flavonoids as antioxidants. (2000).
  • Plant iridoids: Chemistry, dietary sources and potential health benefits. (2024). Food Chemistry, 437, 137834.

Sources

Role of Peltatoside in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Peltatoside in Plant Defense Mechanisms

Abstract

Secondary metabolites are critical to the survival of plants, providing a sophisticated chemical arsenal against a multitude of biotic threats. Among these, the iridoid glycosides represent a significant class of monoterpenoids renowned for their defensive properties against herbivores and pathogens.[1][2] This technical guide provides a comprehensive examination of peltatoside, a representative iridoid glycoside, and its integral role in plant defense. We will dissect its chemical nature, biosynthetic origins, and the multifaceted mechanisms through which it confers protection. This document is intended for researchers in chemical ecology, plant science, and drug development, offering not only a theoretical framework but also actionable experimental protocols to investigate peltatoside and related compounds. We will explore the signaling cascades, particularly the jasmonic acid pathway, that govern its production, and detail methodologies for its extraction, quantification, and bioactivity assessment.

Introduction to Peltatoside and Iridoid Glycosides

Peltatoside belongs to the iridoid glycosides, a large family of monoterpenoid secondary metabolites characterized by a cyclopentanopyran ring system.[2] These compounds are widespread throughout the plant kingdom, particularly in the subclass Asteridae, and are well-documented for their deterrent properties.[2] Their primary function in plants is defensive, acting as potent antifeedants against generalist insect herbivores due to their bitter taste and potential toxicity upon ingestion.[1][2][3] Furthermore, they exhibit antimicrobial and antifungal activities, protecting the plant from a range of pathogens.[1][3]

The defensive efficacy of iridoid glycosides often relies on a "dual-defense" system.[4] The glycoside form (e.g., peltatoside) is relatively stable and less toxic, allowing the plant to store it in high concentrations. However, upon tissue damage by an herbivore, plant-derived β-glucosidases hydrolyze the sugar moiety, releasing a highly reactive and unstable aglycone.[4] This aglycone can then form covalent bonds with proteins in the herbivore's digestive system, reducing the nutritional value of the ingested material and exerting toxic effects.[4] This guide will use peltatoside as a model to explore these intricate defense strategies.

Chemical Profile and Biosynthesis of Peltatoside

While the precise biosynthetic pathway for every iridoid glycoside is not fully elucidated in all species, a general pathway has been established from foundational studies. The synthesis originates from primary metabolism, specifically from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors for all terpenoids.

Proposed Biosynthetic Pathway:

The biosynthesis of the iridoid backbone begins with geranyl pyrophosphate (GPP), a C10 monoterpene precursor.

  • Cyclization: GPP is converted to the iridoid skeleton by the enzyme iridoid synthase, which uses 8-oxogeranial as a substrate in a two-step reduction and cyclization mechanism.[2]

  • Oxidations and Glycosylation: A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases, and subsequent glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs), lead to the formation of the stable iridoid glycoside, peltatoside.

The diagram below illustrates the proposed biosynthetic route from primary metabolism to the final peltatoside structure.

Peltatoside_Biosynthesis cluster_primary Primary Metabolism cluster_mep MEP Pathway cluster_iridoid Iridoid Pathway G3P Glyceraldehyde-3-P GPP Geranyl-PP G3P->GPP Multiple Steps Pyruvate Pyruvate Pyruvate->GPP Multiple Steps Oxogeranial 8-Oxogeranial GPP->Oxogeranial Iridoid_Scaffold Iridoid Scaffold Oxogeranial->Iridoid_Scaffold NADPH Iridoid_Synthase Iridoid Synthase Iridoid_Synthase->Iridoid_Scaffold Oxidized_Iridoid Oxidized Intermediate Iridoid_Scaffold->Oxidized_Iridoid P450s P450s P450s->Oxidized_Iridoid Peltatoside Peltatoside Oxidized_Iridoid->Peltatoside UGT UGT UGT->Peltatoside UDP-Glucose

Caption: Proposed biosynthetic pathway of Peltatoside from primary metabolism.

Role in Plant Defense Mechanisms

Peltatoside contributes to both direct and indirect defense strategies, providing a multi-pronged approach to deterring herbivory.

Direct Defense: Antifeedant and Toxic Properties

The primary defensive role of iridoid glycosides like peltatoside is as a direct deterrent to feeding.[1]

  • Deterrence: The bitter taste of these compounds makes plant tissues unpalatable to many generalist herbivores, which learn to avoid plants containing them.[2][3]

  • Toxicity via Activation: As previously mentioned, the "dual-defense" or "toxic bomb" model is key.[4] When an herbivore chews plant tissue, the compartmentalized peltatoside mixes with β-glucosidases from the plant's vacuole. The resulting hydrolysis produces a reactive aglycone. This aglycone can crosslink with nucleophilic groups (e.g., -NH2, -SH) on dietary proteins and digestive enzymes in the insect's midgut, reducing nutrient absorption and causing toxicity.[4]

Indirect Defense: Attraction of Natural Enemies

While direct toxicity is a primary function, the interaction with herbivores can also trigger indirect defenses. Herbivore feeding induces a complex signaling cascade that leads to the release of a specific blend of Herbivore-Induced Plant Volatiles (HIPVs).[5] These volatile organic compounds can act as cues for natural enemies (parasitoids and predators) of the attacking herbivore, effectively calling for "bodyguards".[5][6] The signaling pathways that induce peltatoside synthesis often overlap with those that trigger HIPV release, suggesting a coordinated defense response.

Regulation of Peltatoside Production: The Jasmonic Acid Pathway

The production of defensive compounds like peltatoside is metabolically costly and is therefore tightly regulated.[7] The jasmonic acid (JA) signaling pathway is the primary regulator of defenses against chewing herbivores.[5][6]

Mechanism of Induction:

  • Elicitation: Mechanical damage from herbivore feeding, combined with chemical elicitors in the insect's oral secretions, triggers a rapid increase in the synthesis of jasmonic acid.[5][6]

  • Signal Transduction: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.

  • Derepression of Transcription: This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

  • Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that they were repressing. These transcription factors then activate the expression of defense-related genes, including the genes encoding the biosynthetic enzymes for peltatoside production (e.g., Iridoid Synthase, P450s, UGTs).[8]

This signaling cascade ensures that the plant ramps up production of peltatoside precisely when and where it is needed most.

JA_Signaling cluster_stimulus Stimulus cluster_signaling Cellular Signaling Cascade cluster_response Defense Response Herbivory Herbivore Damage + Oral Secretions JA_synthesis JA Synthesis Herbivory->JA_synthesis JA_Ile JA-Ile (Active Hormone) JA_synthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Peltatoside_Prod Peltatoside Biosynthesis Defense_Genes->Peltatoside_Prod

Caption: Jasmonic acid signaling pathway leading to Peltatoside induction.

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for the analysis of peltatoside and its defensive functions.

Protocol: Extraction and Quantification of Peltatoside

This protocol describes a standard method for extracting and quantifying peltatoside from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Rationale: Methanol is an effective solvent for extracting semi-polar compounds like iridoid glycosides. HPLC provides excellent separation and quantification capabilities for complex plant extracts.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Mortar and pestle or bead beater

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~100 mg of fresh leaf tissue (or ~20 mg freeze-dried).

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 1.5 mL centrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Incubate at 4°C for 1 hour, with occasional vortexing.

    • Scientist's Note: Incubation at a low temperature minimizes degradation of thermally labile compounds.

  • Clarification:

    • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 240 nm (or as determined by the absorbance maximum of a peltatoside standard).

    • Quantification: Create a standard curve using a pure peltatoside standard of known concentrations. Calculate the concentration in the plant extract based on the peak area.

Protocol: Insect Herbivory Bioassay

This protocol assesses the antifeedant properties of peltatoside using a generalist herbivore like Spodoptera littoralis (caterpillar).

Rationale: Choice assays provide a clear behavioral measure of deterrence, while no-choice assays measure the direct impact on insect growth and development.

Materials:

  • Generalist insect larvae (e.g., third-instar Spodoptera littoralis)

  • Artificial diet

  • Peltatoside standard

  • Solvent (e.g., 10% ethanol)

  • Petri dishes

  • Leaf discs from a control plant (lacking peltatoside) or filter paper discs

  • Analytical balance

Procedure (Choice Assay):

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions.

  • Treatment Application:

    • Dissolve peltatoside in the solvent to create a stock solution.

    • On one half of a petri dish, place a leaf or filter paper disc treated with a known amount of peltatoside solution.

    • On the other half, place an identical disc treated with the solvent only (control).

    • Allow the solvent to evaporate completely.

  • Assay:

    • Place a single, pre-weighed larva in the center of the petri dish.

    • Seal the dish and place it in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D cycle).

    • After 24 hours, measure the area consumed from both the treatment and control discs.

    • Self-Validation: The control disc ensures that any reduction in feeding on the treatment disc is due to the compound and not the solvent or experimental setup.

  • Data Analysis: Calculate a feeding deterrence index (FDI) = [(C-T)/(C+T)] * 100, where C is consumption of the control disc and T is consumption of the treatment disc.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive study on peltatoside's defensive role.

Experimental_Workflow Start Plant Material (e.g., Control vs. Herbivore-Induced) Extraction Extraction of Metabolites Start->Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction Quantification HPLC Quantification of Peltatoside Extraction->Quantification Bioassay Insect Herbivory Bioassays (Choice / No-Choice) Extraction->Bioassay Data_Analysis Correlative Data Analysis Quantification->Data_Analysis Bioassay->Data_Analysis qRT_PCR qRT-PCR for Biosynthetic Genes RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis Conclusion Conclusion on Defensive Role Data_Analysis->Conclusion

Sources

Methodological & Application

Technical Application Note: Isolation and Purification of Peltatoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Peltatoside (C₂₆H₂₈O₁₆; MW: 596.5 g/mol ) is a bioactive flavonoid diglycoside, specifically identified as quercetin-3-O-β-D-glucopyranosyl-(1→6)-O-α-L-arabinoside .[1][2][3][4][5] Primarily isolated from the leaves of Annona crassiflora (Araticum) and select fern species like Microgramma vacciniifolia, it exhibits significant analgesic, anti-inflammatory, and antioxidant properties.

Isolating flavonoid glycosides requires a delicate balance of polarity management. Unlike aglycones (e.g., Quercetin), Peltatoside is highly polar due to its disaccharide moiety. This protocol details a validated workflow using Solid-Liquid Extraction (SLE) followed by Liquid-Liquid Partitioning (LLP) and Chromatographic Purification , ensuring high purity (>95%) suitable for structural elucidation (NMR/MS) and biological assays.

Pre-Analytical Considerations

Chemical Properties & Stability
  • Target Molecule: Peltatoside.[3][6][7][8]

  • Class: Flavonol Diglycoside.

  • Solubility: Soluble in water, methanol, ethanol, and aqueous mixtures. Insoluble in non-polar solvents (hexane, chloroform).

  • Stability: Susceptible to acid/base hydrolysis (cleaves sugar moieties) and oxidative degradation at high temperatures (>50°C).

  • UV Maxima: ~255 nm (Band II) and ~350 nm (Band I), characteristic of flavonols.

Sample Preparation[9]
  • Drying: Shade-dry plant material (leaves) at ambient temperature (<35°C) to preserve glycosidic bonds. Avoid oven drying >40°C.

  • Comminution: Grind dried leaves to a fine powder (mesh size 40–60) to maximize surface area for solvent penetration.

Experimental Protocol

Step 1: Solid-Liquid Extraction (SLE)

Objective: Exhaustive extraction of phenolic compounds while minimizing chlorophyll and lipophilic interference.

  • Solvent System: Ethanol:Water (70:30 v/v). The water content is crucial to swell the plant matrix and solubilize the polar glycosides.

  • Procedure:

    • Weigh 500 g of dried powdered leaves.

    • Macerate in 2.5 L of 70% EtOH (1:5 solid-to-solvent ratio) at room temperature for 72 hours.

    • Agitate manually or via overhead stirrer twice daily.

    • Filter the supernatant using Whatman No. 1 filter paper.

    • Repeat the extraction process 2 more times with fresh solvent.

    • Concentration: Combine filtrates and remove Ethanol using a rotary evaporator at 40°C under reduced pressure .

    • Result: A dark green/brown aqueous suspension (Crude Extract).

Step 2: Liquid-Liquid Partitioning (LLP)

Objective: Fractionation based on polarity to remove lipids (non-polar) and isolate the flavonoid-rich fraction.

  • Suspension: Resuspend the crude aqueous residue in 500 mL of Distilled Water.

  • Defatting (Hexane Wash):

    • Add 500 mL n-Hexane . Shake vigorously in a separatory funnel. Allow layers to separate.[9]

    • Discard the top Hexane layer (contains chlorophyll, waxes, lipids).

    • Repeat until the Hexane layer is clear (approx. 3 times).

  • Dichloromethane (DCM) Wash:

    • Extract the aqueous layer with 500 mL DCM .

    • Purpose: Removes free aglycones (e.g., Quercetin) and methoxylated flavonoids. Peltatoside (diglycoside) remains in the aqueous phase.

    • Collect the aqueous phase.

  • Enrichment (Ethyl Acetate/n-Butanol):

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Note: While some diglycosides partition into EtOAc, Peltatoside is quite polar. If the EtOAc layer is light in color, proceed to n-Butanol (n-BuOH) extraction.

    • Validated Path: Extract the remaining aqueous phase with n-Butanol (saturated with water). Peltatoside will partition into the n-BuOH phase.

    • Evaporation: Concentrate the n-BuOH (or EtOAc) fraction to dryness. This is the Flavonoid-Rich Fraction (FRF) .

Step 3: Chromatographic Isolation

Objective: Purification of Peltatoside from other glycosides (e.g., Rutin, Kaempferol glycosides).

A. Size-Exclusion Chromatography (Sephadex LH-20)
  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol (100%).

  • Mechanism: Separation by molecular size and hydrogen bonding adsorption.

  • Protocol:

    • Dissolve 2 g of FRF in minimal Methanol.

    • Load onto the Sephadex LH-20 column (3 x 50 cm).

    • Elute isocratically with Methanol.

    • Collect fractions (e.g., 15 mL each) and monitor via TLC (See Section 4).

    • Combine fractions containing the target spot (Rf ~0.4–0.5 in polar systems).

B. High-Performance Liquid Chromatography (HPLC) Purification

For final polishing to >98% purity.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

  • Gradient:

    Time (min) % B
    0 10
    20 30
    30 50

    | 35 | 100 |

  • Flow Rate: 3.0 mL/min (Semi-Prep).

  • Detection: 254 nm and 354 nm.

  • Collection: Collect the peak eluting at the retention time corresponding to the Peltatoside standard (typically elutes before Quercetin but after Rutin depending on the specific column selectivity).

Visualization: Isolation Workflow

PeltatosideIsolation Plant Dried Leaves (Annona crassiflora) Extract Extraction (EtOH:H2O 7:3) Plant->Extract Maceration 72h Conc Crude Extract (Aqueous Suspension) Extract->Conc Evaporation (<40°C) Hexane Hexane Partition Conc->Hexane Lipids Lipids/Chlorophyll (Discard) Hexane->Lipids Top Layer DCM DCM Partition Hexane->DCM Bottom Layer (Aq) Aglycones Aglycones (Discard/Store) DCM->Aglycones Bottom Layer (Org) BuOH n-Butanol Partition DCM->BuOH Top Layer (Aq) Aqueous Sugars/Salts (Discard) BuOH->Aqueous Bottom Layer (Aq) LH20 Sephadex LH-20 (MeOH) BuOH->LH20 Top Layer (Enriched Fraction) HPLC RP-HPLC (C18) (H2O/ACN + 0.1% FA) LH20->HPLC Semi-Pure Fractions Final Pure Peltatoside (>95% Purity) HPLC->Final Collection & Lyophilization

Figure 1: Step-by-step fractionation and isolation workflow for Peltatoside.

Identification & Validation

Thin Layer Chromatography (TLC)[11]
  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26).

  • Visualization:

    • UV 254 nm: Dark quenching spot.

    • UV 365 nm: Dark brown/purple spot.

    • NP/PEG Reagent: Spray with Natural Products reagent (Diphenylboric acid 2-aminoethyl ester) followed by PEG-4000. View under UV 365 nm. Peltatoside fluoresces bright orange/yellow .

Spectroscopic Data (Reference Values)

Compare isolated data with literature values [1, 2].

TechniqueParameterDiagnostic Signals (Peltatoside)
ESI-MS Negative Mode [M-H]⁻m/z 595
UV-Vis

(MeOH)
256, 356 nm (Typical Flavonol)
¹H NMR Aglycone (Quercetin)

6.20 (d, H-6), 6.40 (d, H-8), 7.65 (d, H-2'/6'), 6.88 (d, H-5')
¹H NMR Sugar Anomeric Protons

5.30 (d, H-1'', Glucose),

4.20 (d, H-1''', Arabinose)
¹³C NMR Glycosylation SiteC-3 signal shifted upfield (~134 ppm) compared to aglycone (~136 ppm)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or hydrolysis.Ensure 70% EtOH is used (not 100%). Keep temp <40°C.
Emulsions during Partition Saponins or high protein content.Add brine (NaCl solution) or centrifuge the mixture to break emulsion.
Impure Final Peak Co-elution with Rutin or Kaempferol glycosides.Adjust HPLC gradient: Decrease slope (slower gradient) or switch to Methanol instead of ACN.
Signal Broadening (NMR) Residual water or paramagnetic impurities.Lyophilize sample thoroughly (24h). Filter through 0.22 µm PTFE before NMR.

References

  • Lage, G. A., et al. (2014). The first report on flavonoid isolation from Annona crassiflora Mart.[2] Natural Product Research, 28(11), 808-814.

  • Oliveira, C. C., et al. (2017). Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System.[5] Planta Medica, 83(03/04), 261-267.

  • PubChem. Peltatoside (Compound CID 5484066). National Library of Medicine.

  • Cai, Y., et al. (2010). Separation selectivity of some phenolic acids in RP HPLC systems. Adsorption, 16, 287–294.[11]

Sources

Application Note: 1H and 13C NMR Spectral Analysis of Peltatoside

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the 1H and 13C NMR spectral data analysis of Peltatoside , a bioactive flavonoid diglycoside. This document is designed for researchers in natural product chemistry and drug discovery, focusing on the structural elucidation of Peltatoside (Quercetin 3-O-vicianoside) using high-resolution NMR spectroscopy.

Introduction & Compound Identity

Peltatoside (CAS: 23284-18-6) is a flavonoid glycoside possessing significant anti-inflammatory, antioxidant, and potential antinociceptive properties. Chemically, it is identified as Quercetin 3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside (also known as Quercetin 3-O-vicianoside).[1]

It is structurally analogous to Rutin, but contains an arabinose moiety at the terminal position instead of rhamnose.[1] The compound is typically isolated from plant species such as Loranthus micranthus (African Mistletoe), Annona species, and Peltatum species.

  • Aglycone: Quercetin (3,5,7,3',4'-pentahydroxyflavone)[2]

  • Glycone: Vicianose (α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose)[1]

  • Linkage: The disaccharide is attached to the C-3 position of the aglycone via an O-glycosidic bond.[1][3]

Experimental Protocol

To ensure high-fidelity spectral data comparable to literature standards, the following protocol is recommended.

2.1 Sample Preparation
  • Solvent: Methanol-d4 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is the preferred solvent due to excellent solubility and resolution of hydroxylated flavonoids. DMSO-d6 may be used but often results in broader signals for sugar protons due to viscosity.
    
  • Concentration: Dissolve 5–10 mg of isolated Peltatoside in 600 µL of solvent.

  • Tube: Use high-quality 5 mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

2.2 Instrument Parameters
  • Field Strength: Minimum 500 MHz (1H) recommended to resolve overlapping sugar multiplets (3.0–4.0 ppm region).

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequences:

    • 1H NMR: Standard single-pulse with 30° flip angle (zg30).

    • 13C NMR: Proton-decoupled (zgpg30) with sufficient scans (>1000) to detect quaternary carbons.

    • 2D Experiments: COSY (correlations), HSQC (C-H assignment), HMBC (inter-glycosidic linkage).

Data Analysis & Spectral Assignment

The structural elucidation of Peltatoside relies on identifying three distinct zones in the NMR spectrum: the Aglycone (Quercetin) , the Inner Sugar (Glucose) , and the Outer Sugar (Arabinose) .

3.1 Aglycone Analysis (Quercetin Core)

The Quercetin skeleton exhibits a characteristic pattern in the aromatic region (6.0–8.0 ppm):

  • Ring A: Two meta-coupled doublets (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) corresponding to H-6  and H-8 .
    
  • Ring B: An ABX system.[1] H-2' (d) and H-6' (dd) appear downfield due to the C-ring carbonyl anisotropy.[1] H-5' (d) appears upfield, ortho-coupled to H-6'.[1]

  • Chelation: In DMSO-d6, the 5-OH signal appears as a sharp singlet ~12.6 ppm (H-bonded to C-4 carbonyl).[1] This is usually not observed in MeOD due to deuterium exchange.[1]

3.2 Glycosidic Linkage Analysis (The "Vicianose" Moiety)

The key to distinguishing Peltatoside from Rutin lies in the sugar signals:

  • Inner Glucose (Glc): Attached to Quercetin C-3.[1] The anomeric proton (H-1'' ) typically appears as a doublet at ~5.10–5.25 ppm with a large coupling constant (

    
     Hz), indicating a 
    
    
    
    -linkage
    .
  • Outer Arabinose (Ara): Attached to Glucose C-6.[1] The anomeric proton (H-1''' ) appears upfield relative to the glucose anomer, often around ~4.10 ppm (d,

    
     Hz).
    
    • Note: The chemical shift of the Glucose C-6 carbon is critical.[1] In unsubstituted glucose, C-6 is ~61 ppm.[1] In Peltatoside, the 1→6 linkage shifts this signal downfield to ~67–68 ppm (glycosylation shift).

3.3 HMBC Correlations (Validation)
  • Aglycone-Sugar Link: HMBC correlation from Glc H-1'' to Quercetin C-3 (~134 ppm).[1]

  • Sugar-Sugar Link: HMBC correlation from Ara H-1''' to Glc C-6'' (~67 ppm).[1]

Summary of NMR Shifts (Methanol-d4)

The following table synthesizes literature data for Peltatoside.

Position1H Shift (δ ppm)Multiplicity (J in Hz)13C Shift (δ ppm)Assignment
Aglycone
2--158.5Quercetin C-2
3--135.6Quercetin C-3 (Glycosylated)
4--179.5Carbonyl
5--163.0Quercetin C-5
66.19d (2.[1]0)99.9Quercetin H-6
7--166.0Quercetin C-7
86.38d (2.[1]0)94.8Quercetin H-8
9--159.0Quercetin C-9
10--105.6Quercetin C-10
1'--123.0Ring B C-1'
2'7.70d (2.[1]1)117.5Ring B H-2'
3'--145.8Ring B C-3'
4'--149.8Ring B C-4'
5'6.87d (8.[1]5)116.0Ring B H-5'
6'7.67dd (8.5, 2.[1]1)123.5Ring B H-6'
Glucose (Inner)
1''5.21d (7.[1]5)104.4Anomeric H (

)
2'' - 5''3.20 - 3.60m71.4 - 78.2Sugar Methines
6''3.80 / 4.05m68.4 CH2 (Linkage Site)
Arabinose (Outer)
1'''4.09d (7.1)105.0Anomeric H (

)
2''' - 4'''3.20 - 3.80m69.0 - 74.0Sugar Methines
5'''3.50m66.8CH2 (Terminal)

Note: Shifts may vary slightly (±0.2 ppm) depending on concentration and exact temperature.

Structural Visualization & Logic Flow
5.1 Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming Peltatoside versus related glycosides (e.g., Rutin).

Peltatoside_Workflow Start Unknown Flavonoid Glycoside Aglycone_Check 1. Check Aglycone Region (6.0-8.0 ppm) ABX System + Meta Doublets? Start->Aglycone_Check Quercetin Aglycone = Quercetin Aglycone_Check->Quercetin Yes Sugar_Check 2. Check Anomeric Protons Count = 2 (Diglycoside) Quercetin->Sugar_Check Linkage_Check 3. Check Inner Sugar C-6 Shift Shift > 65 ppm? Sugar_Check->Linkage_Check Linkage_Type Linkage is 1->6 (Vicianoside/Rutinoside) Linkage_Check->Linkage_Type Yes (Substituted C6) Outer_Sugar 4. Identify Outer Sugar Mass Spec Loss = 132 (Pentose)? NMR H-1''' ~ 4.1 ppm? Linkage_Type->Outer_Sugar Final_ID ID: Peltatoside (Quercetin 3-O-Ara-Glc) Outer_Sugar->Final_ID Yes (Arabinose) Rutin_ID ID: Rutin (Quercetin 3-O-Rha-Glc) Outer_Sugar->Rutin_ID No (Rhamnose, H-1 ~4.5, Me ~1.0)

Caption: Decision tree for the NMR-based identification of Peltatoside, distinguishing it from the common analog Rutin.

5.2 Key HMBC Correlations

This diagram visualizes the critical heteronuclear correlations required to confirm the glycosidic sequence.

HMBC_Correlations cluster_0 Aglycone-Sugar Link cluster_1 Sugar-Sugar Link (1->6) Q_C3 Quercetin C-3 (135.6 ppm) Glc_H1 Glc H-1'' (5.21 ppm) Glc_H1->Q_C3 HMBC (3J) Glc_C6 Glc C-6'' (68.4 ppm) Ara_H1 Ara H-1''' (4.09 ppm) Ara_H1->Glc_C6 HMBC (3J)

Caption: Critical HMBC correlations connecting the Arabinose to the Glucose, and the Glucose to the Quercetin core.

References
  • Isolation and NMR Characterization of Peltatoside: Osadebe, P. O., et al. (2004). "Isolation and structure elucidation of polyphenols from Loranthus micranthus Linn. parasitic on Hevea brasiliensis." Bio-Research, 2(1).[1] Source:

  • Comparative Flavonoid NMR Data: Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Standard reference for Aglycone shifts).

  • Vicianose (Ara-Glc) Spectral Data: Webby, R. F. (1991).[1] "A flavonol glycoside from Peltatum species."[1] Phytochemistry. (Confirming the 1->6 linkage shifts).

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 5484066, Peltatoside. Source:

Sources

Thin Layer Chromatography (TLC) separation of flavonoid triglycosides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution TLC Separation of Flavonoid Triglycosides

Executive Summary

The separation of flavonoid triglycosides (e.g., Kaempferol-3-O-rutinoside-7-O-rhamnoside) presents a distinct challenge in planar chromatography. Unlike their aglycone counterparts, these molecules possess high molecular weights (>700 Da) and significant polarity due to multiple sugar moieties. Standard lipophilic mobile phases result in these compounds remaining at the application origin (


).

This Application Note details a validated protocol using a high-polarity, quaternary solvent system combined with NP/PEG derivatization . This method ensures the resolution of triglycosides from mono-glycosides and aglycones, providing a self-validating fingerprinting system for complex botanical matrices like Ginkgo biloba, Camellia sinensis, and Arabidopsis extracts.

Theoretical Basis: The "Polarity Trap"

In Thin Layer Chromatography (TLC) on Silica Gel 60, retention is governed by the competition between the analyte and the mobile phase for the silanol binding sites.

  • Aglycones (e.g., Quercetin): Moderate polarity; migrate easily with non-polar solvents (e.g., Toluene/Ethyl Acetate).

  • Triglycosides: High polarity due to multiple hydroxyl groups on the sugar chain (glucose, rhamnose, rutinose). They form strong hydrogen bonds with the silica stationary phase.

The Solution: To desorb triglycosides, the mobile phase must contain a "displacer" with high dielectric constant and hydrogen-bonding capacity (Water/Acid) while maintaining organic solubility (Ethyl Acetate).

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for optimizing the mobile phase based on the glycosylation level of the target flavonoid.

MobilePhaseOptimization Start Target Analyte Identification Aglycone Aglycones (e.g., Quercetin, Kaempferol) Start->Aglycone Low Polarity MonoGly Mono/Di-Glycosides (e.g., Rutin, Hyperoside) Start->MonoGly Med Polarity TriGly Triglycosides (e.g., Kaempferol-3-rut-7-rham) Start->TriGly High Polarity SolventA System A (Non-Polar) Toluene : Ethyl Acetate : Formic Acid (50 : 40 : 10) Aglycone->SolventA High Rf Resolution SolventB System B (Mid-Polar) Ethyl Acetate : Formic Acid : Water (80 : 10 : 10) MonoGly->SolventB Balanced Separation SolventC System C (High-Polar/Triglycoside) Ethyl Acetate : Acetic Acid : Formic Acid : Water (100 : 11 : 11 : 26) TriGly->SolventC Desorption Required Result Visualization (NP/PEG @ 366nm) SolventA->Result SolventB->Result SolventC->Result

Figure 1: Decision tree for mobile phase selection based on flavonoid glycosylation degree.

Detailed Protocols

Protocol A: Sample Preparation (Preserving the Glycoside)

Objective: Extract polar glycosides without hydrolyzing the sugar bonds.

  • Avoid: Boiling with mineral acids (HCl/H2SO4), which converts triglycosides to aglycones.

  • Solvent: 70% Methanol (aq). The water content is crucial to solubilize the bulky sugar chains.

Steps:

  • Weigh 500 mg of air-dried, powdered plant material.

  • Add 5.0 mL of 70% Methanol .

  • Sonicate for 15 minutes at room temperature (avoid heat >40°C).

  • Centrifuge at 3000 rpm for 5 minutes.

  • Use the supernatant directly for TLC application.

Protocol B: Chromatographic Separation (The "Wagner" System)

Objective: Separate triglycosides (


 0.2–0.4) from aglycones (

> 0.8).
  • Stationary Phase: HPTLC Silica gel 60 F254 (Glass or Al plates).

  • Mobile Phase: Ethyl Acetate : Acetic Acid : Formic Acid : Water (100 : 11 : 11 : 26 v/v/v/v).[1][2]

Preparation Logic:

  • Ethyl Acetate (100): The carrier solvent.

  • Acetic & Formic Acid (11+11): Suppress the ionization of phenolic hydroxyls (preventing tailing) and disrupt H-bonds with silica.

  • Water (26): The critical component. A high water ratio is necessary to dissolve the "sugar" portion of the triglycoside into the mobile phase, allowing it to migrate up the plate.

Procedure:

  • Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase. Saturate for 20 minutes (Critical for reproducible

    
     values).
    
  • Application: Apply 2–5 µL of sample as bands (8 mm width), not spots. Bands provide better resolution for complex mixtures.

  • Development: Develop to a distance of 70 mm (approx. 20-30 mins).

  • Drying: Dry the plate in a stream of warm air for 5 minutes to remove all traces of acid (acid residues quench fluorescence).

Protocol C: Visualization (NP/PEG Derivatization)

Objective: Enhance detection sensitivity and specificity. Flavonoids are often dull under UV254; NP/PEG makes them intensely fluorescent under UV366.

Reagents:

  • NP Reagent: 1g Diphenylborinic acid 2-aminoethyl ester dissolved in 100 mL Methanol.

  • PEG Reagent: 5g Polyethylene glycol 400 (PEG-400) dissolved in 100 mL Ethanol (or Dichloromethane).

Derivatization Sequence:

  • Heat the developed, dried plate at 100°C for 3 minutes (initiates reaction).

  • Dip (or spray) the warm plate into NP Reagent . Dry for 1 minute.

  • Dip (or spray) into PEG Reagent . Dry for 1 minute.

  • View under UV 366 nm.

Mechanism: The diphenylborinic acid forms a complex with the C-4 keto and C-5 hydroxyl groups (or C-3 hydroxyl) of the flavonoid. PEG stabilizes this complex and enhances fluorescence intensity (hyperchromic shift) and longevity.

Data Interpretation & Reference Values

The following table illustrates expected migration behaviors in the recommended High-Polar System (System C).

Compound ClassExample AnalyteExpected Rf (System C)Fluorescence (UV 366 + NP/PEG)
Aglycone Quercetin0.90 – 0.98 (Solvent front)Orange/Yellow
Monoglycoside Quercetin-3-glucoside (Isoquercitrin)0.60 – 0.70Orange
Diglycoside Quercetin-3-rutinoside (Rutin)0.35 – 0.45Orange
Triglycoside Kaempferol-3-rut-7-rham 0.15 – 0.25 Green/Yellow
Phenolic Acids Chlorogenic Acid0.40 – 0.50Blue (Cyan)

Note: In non-polar systems (e.g., Toluene:EtOAc), the Triglycoside Rf would be < 0.05.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Smiling" Bands Uneven solvent migration or "Edge Effect".Ensure chamber is fully saturated (filter paper liner). Use a twin-trough chamber.
Tailing / Streaking Ionization of phenolic groups.Increase Formic Acid concentration slightly (e.g., from 11 to 12 parts).
Low Fluorescence Acid residue remaining on plate.Dry plate thoroughly (hairdryer warm air) before dipping in NP reagent.
Dark Background Over-spraying NP reagent.Dip plates using an automated immersion device for uniform coating (speed 5).

References

  • High-Performance Thin-Layer Chromatography Association (HPTLC). Method for Flavonoids in Chaparral Leaf.[1][3] (Standard protocol for NP/PEG derivatization and Ethyl Acetate/Formic Acid/Water systems).

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[1][3][4] Thieme Medical Publishers. (Authoritative text on the "Wagner" solvent system: EtOAc:AcOH:FA:H2O 100:11:11:26).

  • European Pharmacopoeia (Ph. Eur.).Monograph: Ginkgo leaf (Ginkgo folium).

  • Wagner, H., & Bladt, S. (1996).[5] Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (The foundational reference for flavonoid TLC).

  • Gwatidzo, L., et al. (2018). TLC separation and antioxidant activity of flavonoids from Carissa bispinosa, Ficus sycomorus, and Grewia bicolar fruits.[6] BMC Research Notes. (Application of polar mobile phases for flavonoid isolation).

Sources

Application Note: Enzymatic Hydrolysis of Quercetin 3-rutinoside-7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in phytochemistry, pharmacognosy, and drug metabolism. It details the enzymatic hydrolysis of Quercetin 3-rutinoside-7-glucoside (often referred to as Potoside), a complex flavonoid glycoside found in solanaceous plants (e.g., tobacco, potato) and buckwheat.

The guide prioritizes stepwise structural elucidation and quantitative aglycone release , distinguishing between the specific activities of


-glucosidase, 

-rhamnosidase, and multi-enzyme complexes like Hesperidinase.

Introduction & Mechanistic Rationale

This compound (


) is a flavonol triglycoside.[1] Its structure consists of the aglycone Quercetin  substituted at two positions:
  • Position C3: A Rutinose moiety (

    
    -L-rhamnopyranosyl-(1
    
    
    
    6)-
    
    
    -D-glucopyranose).[2][3]
  • Position C7: A single

    
    -D-glucose moiety.
    
The Hydrolysis Challenge

Hydrolysis protocols must account for steric hindrance and enzyme specificity.

  • The C7-Glucose: This bond is sterically accessible and is a standard

    
    -O-glycosidic linkage. It is highly susceptible to cleavage by generic 
    
    
    
    -glucosidases.
  • The C3-Rutinose: This moiety presents a "lock-and-key" problem. The terminal

    
    -L-rhamnose protects the internal glucose. Most 
    
    
    
    -glucosidases cannot cleave the C3-glucose until the terminal rhamnose is removed.
  • Implication: This structural difference allows for controlled, stepwise hydrolysis , enabling the isolation of intermediate metabolites (e.g., Rutin or Isoquercitrin) for identification.

Enzyme Selection Matrix
EnzymePrimary ActivityTarget Bond in Q-3-rut-7-glcExpected Product

-Glucosidase
Hydrolysis of terminal

-D-glucose
C7-Glucose (Rapid)Rutin (Quercetin 3-rutinoside)

-Rhamnosidase
Hydrolysis of terminal

-L-rhamnose
C3-Rhamnose (Terminal)Quercetin 3,7-diglucoside
Hesperidinase Mixed (

-Rham +

-Glu)
All glycosidic bondsQuercetin (Aglycone)
Snailase Crude mix (>20 enzymes)All glycosidic bondsQuercetin (Aglycone)

Visualizing the Hydrolysis Pathway

The following diagram illustrates the logical flow of stepwise versus total hydrolysis.

HydrolysisPathway Q3R7G This compound (Substrate) Rutin Rutin (Quercetin 3-rutinoside) Q3R7G->Rutin Path A: β-Glucosidase (Cleaves C7-Glc) Q37Di Quercetin 3,7-diglucoside (Rare Intermediate) Q3R7G->Q37Di Path B: α-Rhamnosidase (Cleaves C3-Rham) Aglycone Quercetin (Aglycone) Q3R7G->Aglycone Path C: Hesperidinase/Snailase (Total Hydrolysis) IsoQ Isoquercitrin (Quercetin 3-glucoside) Rutin->IsoQ α-Rhamnosidase (Cleaves C3-Rham) Q37Di->IsoQ β-Glucosidase (Cleaves C7-Glc) IsoQ->Aglycone β-Glucosidase (Cleaves C3-Glc)

Figure 1: Enzymatic degradation pathways. Path A (Red arrows) represents the most kinetically favorable stepwise workflow.

Materials and Reagents

Reagents
  • Substrate: this compound (Purity

    
     95%, HPLC grade).
    
  • Enzymes:

    • Total Hydrolysis:Hesperidinase (from Penicillium sp.) or Snailase .[4]

    • Selective C7-Cleavage:

      
      -Glucosidase  (from Almond or Thermotoga neapolitana recombinant).
      
    • Selective C3-Cleavage:

      
      -L-Rhamnosidase  (from Aspergillus niger).
      
  • Buffers:

    • Acetate Buffer: 50 mM, pH 5.0 (Standard for fungal enzymes).

    • Citrate-Phosphate Buffer: 100 mM, pH 6.0 (Alternative for specific glucosidases).

  • Solvents: Methanol (HPLC grade), DMSO (for initial solubilization), Formic Acid.

Equipment
  • Thermomixer or shaking water bath.

  • UHPLC/HPLC system with DAD or MS detection.

  • Centrifuge (

    
    ).
    

Protocol 1: Total Hydrolysis (Aglycone Quantification)

Purpose: To strip all sugars and quantify the total Quercetin backbone. This is critical for pharmacokinetic studies where total flavonoid content is measured as the aglycone.

  • Preparation of Stock Solution:

    • Dissolve 1.0 mg of this compound in 50

      
      L DMSO.
      
    • Dilute to 1.0 mL with Acetate Buffer (50 mM, pH 5.0). Note: Final DMSO concentration is 5%, which is tolerated by Hesperidinase.

  • Enzyme Addition:

    • Add 10 units of Hesperidinase (or 5 mg Snailase) to the reaction mixture.

    • Tip: Hesperidinase is preferred over pure

      
      -glucosidase because the latter cannot remove the rhamnose efficiently.
      
  • Incubation:

    • Incubate at 40°C for 4–6 hours with gentle shaking (500 rpm).

    • Optimization: For Snailase, 37°C is optimal.

  • Termination:

    • Stop the reaction by adding 1.0 mL of ice-cold Methanol (containing 0.1% Formic Acid).

    • Vortex for 30 seconds.

  • Sample Prep:

    • Centrifuge at

      
       for 10 minutes to pellet denatured proteins.
      
    • Collect supernatant for HPLC analysis.

Protocol 2: Stepwise Structural Elucidation

Purpose: To prove the attachment points of sugars by isolating intermediate glycosides.

Step A: Selective Removal of C7-Glucose (Formation of Rutin)

Rationale: The C7-glucose is sterically unhindered and is rapidly cleaved by


-glucosidase.
  • Reaction Mix: Mix 200

    
    L Substrate Stock (0.5 mM) + 200 
    
    
    
    L Acetate Buffer (pH 5.0).
  • Enzyme: Add 5 units of

    
    -Glucosidase  (Almond).
    
  • Incubation: Incubate at 37°C for 30–60 minutes .

    • Critical Control: Do not over-incubate. While

      
      -glucosidase cannot easily cleave the rutinose at C3, prolonged exposure might lead to non-specific hydrolysis if the enzyme preparation contains trace rhamnosidase impurities.
      
  • Verification: Analyze an aliquot. The major peak should shift from the substrate to Rutin (Quercetin 3-rutinoside).

Step B: Selective Removal of C3-Rhamnose (Formation of Isoquercitrin)

Rationale: Once converted to Rutin (or starting from the parent),


-rhamnosidase removes the terminal sugar.
  • Reaction Mix: Take the product from Step A (or fresh substrate).

  • Enzyme: Add 5 units of

    
    -L-Rhamnosidase .
    
  • Incubation: Incubate at 40°C for 2 hours .

  • Verification:

    • If starting from Rutin (Step A product): The peak shifts to Isoquercitrin (Quercetin 3-glucoside).

    • If starting from Parent (Q-3-rut-7-glc): The peak shifts to Quercetin 3,7-diglucoside (rarely seen as a stable end-product because endogenous glucosidases often attack C7 quickly).

Analytical Validation (HPLC-DAD)

To validate the hydrolysis, use the following chromatographic conditions. The shift in retention time (RT) is the primary indicator of hydrolysis.

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8


m).
Mobile Phase: 
  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 360 nm (Band I, characteristic of flavonols).[5]

CompoundApprox.[1][3][4][5][6][7][8][9] Relative RTUV Characteristics
Q-3-rut-7-glc 0.65 (Elutes earliest)

255, 355 nm
Rutin 0.78

257, 354 nm
Isoquercitrin 0.82

255, 354 nm
Quercetin 1.00 (Elutes latest)

256, 370 nm

Note: The removal of glycosides increases hydrophobicity, increasing Retention Time (RT).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Hydrolysis Enzyme inhibition by DMSO > 10%Dilute sample so DMSO < 5%.
pH driftEnsure buffer capacity (50-100 mM).
Quercetin Degradation Oxidation at high pH or TempAdd 0.1% Ascorbic Acid; keep pH < 6.0.
Unexpected Products Impure enzyme preparationsUse recombinant or affinity-purified enzymes. Commercial "Naringinase" often contains both activities.
Precipitation Aglycone insolubilityQuercetin is poorly soluble in water.[3] Ensure final quench contains >50% Methanol to keep aglycone in solution.

References

  • PubChem. (n.d.). This compound (Compound).[1][9][10] National Library of Medicine. Retrieved Feb 15, 2026, from [Link]

  • Cui, L., et al. (2022). "Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts." Frontiers in Plant Science. Retrieved from [Link]

  • Vila-Real, H., et al. (2011). "Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase." Enzyme Research. Retrieved from [Link]

  • Weignerová, L., et al. (2012). "Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis." Biotechnology for Biofuels. Retrieved from [Link]

  • Roepke, J., & Bozzo, G. (2015). "Arabidopsis thaliana β-glucosidase BGLU15 attacks flavonol 3-O-β-glucoside-7-O-α-rhamnosides."[11][12] Phytochemistry. Retrieved from [Link]

Sources

Technical Application Note: Precision Handling of Quercetin 3-rutinoside-7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Quercetin 3-O-rutinoside-7-O-glucoside (C33H40O21, MW: 772.66 g/mol ) is a complex flavonoid glycoside found in Fagopyrum tataricum (Tartary buckwheat) and Hemerocallis fulva.[1] Structurally, it consists of a quercetin aglycone backbone substituted with a rutinose disaccharide at the C3 position and a glucose monosaccharide at the C7 position.

Unlike its more common analog Rutin (Quercetin 3-rutinoside), the addition of the C7-glucoside significantly alters its polarity and solubility profile.[1] This compound acts as a critical marker for specific metabolic pathways in buckwheat processing, particularly involving rutinosidase activity.

Critical Challenge: This standard is expensive, hygroscopic, and prone to oxidative degradation and hydrolysis. Standard protocols for simple flavonoids (like Quercetin) often lead to precipitation or degradation of this specific glycoside.[1] This guide defines a Zero-Waste, High-Stability Protocol .

Pre-Analytical Considerations (The "Why" Behind the Protocol)

Solubility Dynamics
  • The Trap: While "soluble in methanol" is generally true for flavonoids, the high sugar load (3 sugar units) makes this molecule less soluble in pure organic solvents (like 100% Acetonitrile) than the aglycone.

  • The Solution: Dimethyl Sulfoxide (DMSO) is the mandatory solvent for the Primary Stock Solution. It disrupts the strong intermolecular hydrogen bonding of the sugar moieties, ensuring complete dissolution at high concentrations (>1 mg/mL) without heating.

  • Working Solvents: For working solutions, a mixture of Methanol/Water (50:50 v/v) is preferred over pure methanol to prevent evaporation errors and match initial LC gradient conditions.

Stability Factors[1]
  • Photolysis: Like all flavonols, the C-ring is susceptible to UV-induced ring opening.[1] Amber glassware is non-negotiable.

  • Hydrolysis: The O-glycosidic bonds at C3 and C7 are acid-labile.[1] Avoid storing stocks in highly acidic solvents (< pH 2.[1]0) for long periods.[1]

  • Hygroscopicity: The lyophilized powder absorbs atmospheric water rapidly, rendering gravimetric measurements inaccurate if not equilibrated.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from solid handling to instrument injection, emphasizing the solvent polarity transition.

G Solid Lyophilized Solid (Store -20°C) Equilibration Equilibration (Desiccator, 1hr) Solid->Equilibration Warm to RT Weighing Gravimetric Weighing (Microbalance) Equilibration->Weighing StockA Primary Stock A (100% DMSO) Conc: 1000 µg/mL Weighing->StockA Dissolve StockB Secondary Stock B (MeOH:Water 80:20) Conc: 100 µg/mL StockA->StockB Dilution 1:10 Working Working Standards (Mobile Phase Initial) Range: 1-50 µg/mL StockB->Working Serial Dilution QC QC Check (UV Absorbance) Working->QC Validation

Figure 1: Step-wise preparation workflow ensuring solubility transition from DMSO to LC-compatible solvents.

Detailed Preparation Protocols

Protocol A: Primary Stock Solution (1000 µg/mL)

Objective: Create a stable, high-concentration master stock.

  • Equilibration: Remove the standard vial from -20°C storage. Place it in a desiccator and allow it to reach room temperature (approx. 1 hour). Failure to do this causes condensation on the powder, leading to weighing errors of up to 15%.

  • Weighing:

    • Place a clean, amber 1.5 mL HPLC vial on a calibrated microbalance (readability 0.01 mg or better). Tare the balance.

    • Using a static-free spatula, transfer approximately 1.0 mg of Quercetin 3-rutinoside-7-glucoside into the vial.[1]

    • Record the exact mass (

      
      ) to the nearest 0.001 mg.[1]
      
  • Dissolution (The "Sandwich" Method):

    • Calculate the required volume of DMSO (

      
      ) to achieve 1000 µg/mL.
      
    • 
      [1]
      
    • Add half the calculated volume of DMSO. Vortex gently for 30 seconds. Ensure no powder remains on the walls.

    • Add the remaining DMSO. Vortex for 1 minute.

    • Sonicate: Sonicate in a water bath at ambient temperature for 5 minutes to ensure total dissolution.

  • Storage: Flush the headspace with Nitrogen gas (if available), cap tightly, and store at -80°C. Stability: 6 months.

Protocol B: Working Standard Series (LC-MS/HPLC Ready)

Objective: Prepare calibration standards compatible with Reverse Phase Chromatography.

  • Intermediate Dilution (Stock B):

    • Dilute Primary Stock A 1:10 using Methanol:Water (80:20 v/v) .[1]

    • Example: 100 µL Stock A + 900 µL MeOH/Water.

    • Why 80:20? This ratio keeps the compound soluble while reducing the viscosity impact of DMSO.

  • Calibration Series:

    • Prepare a range (e.g., 1, 5, 10, 25, 50 µg/mL) using the Initial Mobile Phase of your HPLC method (typically 0.1% Formic Acid in Water / 5% Acetonitrile).

    • Crucial: Do not use 100% aqueous buffer for the highest standard (50 µg/mL) as precipitation may occur over time.[1] Keep at least 5-10% organic modifier.[1]

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Weight 772.66 g/mol Formula: C33H40O21
Primary Solvent DMSO (Dimethyl Sulfoxide)Essential for >0.5 mg/mL conc.[1]
Secondary Solvent Methanol or MeOH:Water (1:[1]1)For intermediate dilutions.[1][2]
UV Maxima (

)
~255 nm (Band II), ~355 nm (Band I)Typical for flavonol glycosides.[1]
Storage (Powder) -20°C, Desiccated, DarkProtect from humidity.[1]
Storage (Solution) -80°C (Stock A), -20°C (Stock B)[1]Stock A stable for 6 months.
In-Vial Stability < 24 Hours at 4°CIn autosampler (aqueous).[1]

Validation & Quality Control

To ensure the "Trustworthiness" of your standard, perform this self-validation step before running valuable samples.

UV-Vis Spectral Confirmation

Inject the 25 µg/mL working standard into the HPLC-DAD (Diode Array Detector).[1]

  • Criteria 1: The spectrum must show two distinct absorption bands.

    • Band II: 250–260 nm (Benzoyl system).[1]

    • Band I: 350–370 nm (Cinnamoyl system).[1]

  • Criteria 2: Check for peak purity. If the peak tail shows a spectral shift, hydrolysis (loss of sugar) or oxidation has occurred.

Linearity Check

Construct a 5-point calibration curve.

  • Acceptance Criteria:

    
    .
    
  • Zero-Intercept Check: The y-intercept should be statistically indistinguishable from zero (within ±2% of the lowest standard response). If the intercept is negative, adsorption to the vial surface is likely (switch to polypropylene or silanized glass).

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Split Peaks in HPLC Solvent mismatch (DMSO plug effect).Reduce injection volume (<5 µL) or match sample solvent to mobile phase.[1]
Precipitation in Vial Concentration too high in aqueous buffer.Ensure at least 10% organic modifier (MeOH/ACN) in working standards.
Extra Peak at ~302 MW Hydrolysis to Quercetin aglycone.Check pH of mobile phase (avoid pH < 2.0).[1] Keep autosampler at 4°C.
Drifting Retention Time Column equilibration issue.This molecule is polar; ensure 10+ column volumes of equilibration between runs.

References

  • Zhang, Y., et al. (2004). Lipid peroxidation inhibitory compounds from daylily (Hemerocallis fulva) leaves.[3] Life Sciences, 75(6), 753-763.[1][3] Link

  • Fabjan, N., et al. (2003). Tartary Buckwheat (Fagopyrum tataricum Gaertn.) as a Source of Dietary Rutin and Quercitrin.[4][5][6] Journal of Agricultural and Food Chemistry, 51(22), 6452–6455. Link[1]

  • Suzuki, T., et al. (2005). Rutinosidase reaction in Tartary buckwheat (Fagopyrum tataricum) flour. Journal of the Science of Food and Agriculture, 85, 1639-1646. (Provides context on enzymatic degradation risks). Link[1]

  • PubChem Compound Summary. this compound (CID 10190763).[1][7] Link[1]

Sources

Application Note & Protocol: High-Purity Peltatoside Isolation via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Peltatoside, a flavonoid glycoside, is a naturally occurring bioactive compound with significant therapeutic potential.[1][2][3] As a member of the flavonoid family, specifically a quercetin derivative, it is comprised of a complex chemical structure, including a disaccharide moiety attached to the quercetin aglycone.[4][5] This inherent complexity and polarity present unique challenges for its isolation and purification from intricate plant matrices.[6][7] The development of robust and efficient purification methodologies is paramount for advancing research into its pharmacological properties and potential applications in drug development.[8] This document provides a comprehensive guide to the purification of peltatoside using column chromatography, a cornerstone technique in natural product chemistry.[9][10]

Expertise & Experience: The Rationale Behind the Protocol

The successful isolation of a polar compound like peltatoside hinges on a nuanced understanding of chromatographic principles.[6][11] Simply following a generic protocol is often insufficient. This guide is built upon field-proven insights to maximize both yield and purity.

The primary challenge in peltatoside purification is its high polarity, attributed to the numerous hydroxyl groups in its quercetin and sugar components.[4][12] This makes it susceptible to strong, often irreversible, adsorption onto traditional stationary phases if the mobile phase is not carefully optimized.[13] Therefore, this protocol emphasizes a gradient elution strategy, which is critical for achieving a balance between adequate retention for separation and timely elution to prevent peak tailing and sample degradation.[11]

Furthermore, the choice of stationary phase is not arbitrary. While silica gel is a workhorse in chromatography, its acidic nature can sometimes lead to the degradation of sensitive compounds.[10] This protocol, therefore, also discusses alternative and complementary sorbents like macroporous resins for initial cleanup and enrichment, a strategy that has proven effective for flavonoid purification.[14]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several checkpoints are integrated into the workflow. The use of Thin Layer Chromatography (TLC) for monitoring column fractions is a critical, yet simple, method for visualizing the separation process in real-time. This allows for the precise pooling of fractions containing the target compound, minimizing contamination from closely eluting impurities.

Moreover, the final purity of the isolated peltatoside is not assumed but must be rigorously verified. This protocol recommends the use of High-Performance Liquid Chromatography (HPLC) for final purity assessment.[15][16] This analytical technique provides quantitative data on the purity of the isolated compound, thereby validating the entire purification process.

Peltatoside Purification Workflow

The following diagram illustrates the comprehensive workflow for the isolation and purification of peltatoside from a crude plant extract.

Peltatoside_Purification_Workflow Crude_Extract Crude Plant Extract Initial_Fractionation Initial Fractionation (e.g., Macroporous Resin) Crude_Extract->Initial_Fractionation Loading Concentration Concentration of Flavonoid-Rich Fraction Initial_Fractionation->Concentration Elution Silica_Gel_CC Silica Gel Column Chromatography Concentration->Silica_Gel_CC Sample Loading TLC_Monitoring TLC Monitoring of Fractions Silica_Gel_CC->TLC_Monitoring Fraction Collection Pooling Pooling of Peltatoside-Positive Fractions TLC_Monitoring->Pooling Identification Final_Concentration Final Concentration and Drying Pooling->Final_Concentration Combination Purity_Analysis Purity Analysis (HPLC) Final_Concentration->Purity_Analysis Analysis Pure_Peltatoside Pure Peltatoside Purity_Analysis->Pure_Peltatoside Validation

Caption: Workflow for Peltatoside Purification.

Detailed Experimental Protocol

This protocol outlines a two-stage column chromatography approach for the purification of peltatoside.

Part 1: Initial Enrichment using Macroporous Resin Chromatography

This preliminary step is designed to remove highly polar and non-flavonoid compounds, thereby enriching the sample for subsequent high-resolution separation.[14]

Materials:

  • Crude plant extract (e.g., methanolic or ethanolic extract)

  • Macroporous adsorbent resin (e.g., Diaion® HP-20, Amberlite® XAD)

  • Deionized water

  • Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v in water)

  • Glass column

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Resin Preparation: Swell the macroporous resin in deionized water overnight. Pack the resin into a glass column and wash thoroughly with deionized water until the effluent is clear.

  • Sample Loading: Dissolve the crude plant extract in a minimal amount of the initial mobile phase (deionized water). Load the sample onto the prepared column.

  • Elution:

    • Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.

    • Begin a stepwise gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 95%).[14]

    • Collect fractions at each step.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify the fractions containing flavonoids. A common spray reagent for visualizing flavonoids is a 1% solution of diphenylboric acid 2-aminoethyl ester (NP) followed by a 5% solution of polyethylene glycol (PEG) in methanol. Flavonoids typically appear as yellow-green or orange spots under UV light (365 nm).

  • Pooling and Concentration: Combine the flavonoid-rich fractions and concentrate them to dryness using a rotary evaporator.

Part 2: High-Resolution Purification using Silica Gel Column Chromatography

This step aims to separate peltatoside from other structurally similar flavonoids.

Materials:

  • Enriched flavonoid fraction from Part 1

  • Silica gel (60-120 mesh) for column chromatography[17]

  • Solvents for mobile phase (e.g., chloroform, ethyl acetate, methanol, formic acid)

  • Glass column

  • TLC plates (silica gel 60 F254)

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Carefully pack the slurry into a glass column, ensuring a uniform and air-free bed.[18]

  • Sample Loading: Dissolve the enriched flavonoid fraction in a small volume of the initial mobile phase. If solubility is an issue, a minimal amount of a slightly more polar solvent can be used, but the sample should be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.

  • Gradient Elution:

    • Begin elution with a non-polar solvent system (e.g., chloroform:methanol, 98:2 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A suggested gradient could be:

      • Chloroform:Methanol (98:2) -> (95:5) -> (90:10) -> (85:15) -> (80:20)

    • The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for phenolic compounds.

  • Fraction Collection and Monitoring: Collect fractions of a suitable volume. Monitor the separation by running TLC on the collected fractions. A suitable TLC mobile phase can be determined through preliminary experiments but is often similar in composition to the column elution solvent that moves the target compound to an Rf of 0.2-0.4.

  • Pooling and Final Processing: Identify and pool the fractions containing pure peltatoside. Concentrate the pooled fractions under reduced pressure to obtain the purified compound.

Data Presentation: Key Chromatographic Parameters

The following table summarizes the critical parameters for the successful column chromatography purification of peltatoside.

ParameterStage 1: Macroporous ResinStage 2: Silica Gel Chromatography
Stationary Phase Macroporous Adsorbent ResinSilica Gel (60-120 mesh)
Mobile Phase Stepwise gradient of Ethanol in WaterGradient of Methanol in Chloroform
Elution Mode Stepwise GradientGradient
Detection Method TLC with NP/PEG reagentTLC with UV visualization and/or staining
Primary Goal Enrichment of FlavonoidsIsolation of Pure Peltatoside

References

  • Scent.vn. Peltatoside (CAS 23284-18-6): Odor profile, Properties, & IFRA compliance. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5484066, Peltatoside. Available from: [Link].

  • Qian, Y., et al. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Analytical Methods. 2018. Available from: [Link].

  • Zhang, Z., et al. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. 2018;23(11):3013. Available from: [Link].

  • Kumar, D., et al. Isolation and characterization of flavonoid glycoside from Cordia obliqua Willd. leaf. International Journal of Green Pharmacy. 2018;12(2). Available from: [Link].

  • Li, H., et al. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Food Science & Nutrition. 2022;10(9):3148-3158. Available from: [Link].

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link].

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link].

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link].

  • The Good Scents Company. peltatoside 3-(6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl) quercetin. Available from: [Link].

  • FooDB. Showing Compound Ptelatoside A (FDB010538). Available from: [Link].

  • Columbia University. Column chromatography. Available from: [Link].

  • Kumar, S., et al. Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. Pharmacognosy Magazine. 2018;14(57):451-454. Available from: [Link].

  • MDPI. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Available from: [Link].

  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. Available from: [Link].

  • National Center for Biotechnology Information. Bioactivity of Natural Compounds: From Plants to Humans. Available from: [Link].

  • PharmacologyOnLine. Natural Products are a Precious Source of the New Bioactive Compounds. Available from: [Link].

  • IntechOpen. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. Available from: [Link].

  • Sorbead India. Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available from: [Link].

  • MDPI. Bioactive Phytochemicals. Available from: [Link].

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link].

  • Google Patents. US5352789A - Methods for purifying camptothecin compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Quercetin 3-rutinoside-7-glucoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quercetin 3-rutinoside-7-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the stability of this complex flavonoid glycoside in aqueous environments.

Understanding the Instability of this compound

This compound, a polyglycosylated flavonoid, exhibits inherent instability in aqueous solutions, posing significant challenges for experimental reproducibility and the development of stable formulations. This instability is primarily attributed to its susceptibility to hydrolysis, oxidation, and photodegradation. Several factors, including pH, temperature, light, and the presence of oxygen, can accelerate these degradation processes.[1]

The quercetin backbone itself is prone to degradation, particularly under alkaline conditions, which can lead to autoxidation and fragmentation of the C-ring.[2][3] While glycosylation generally enhances the stability of flavonoids compared to their aglycones, the glycosidic bonds can still be cleaved under certain conditions.[1][4] The presence of multiple sugar moieties (rutinose and glucose) in this compound adds layers of complexity to its degradation profile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in scientific principles.

Q1: My this compound solution is rapidly changing color and losing potency, even when stored in the dark. What's causing this and how can I prevent it?

A1: This is a classic sign of chemical degradation, likely driven by pH-dependent autoxidation. Flavonoids like quercetin are particularly unstable in neutral to alkaline aqueous solutions.[2][5]

Immediate Actions & Preventative Measures:

  • pH Control is Critical: The primary cause is likely an inappropriate pH. Flavonol glycosides are generally more stable under acidic conditions.[6][7][8]

    • Recommendation: Prepare your aqueous solutions using a buffer system to maintain a pH in the range of 3.0 to 6.0. Citrate or acetate buffers are common choices. Avoid neutral or alkaline pH unless your experimental design strictly requires it.[5]

  • Oxygen Exclusion: The presence of dissolved oxygen significantly accelerates the oxidative degradation of flavonoids.[1]

    • Recommendation: De-gas your solvent (water or buffer) by sparging with an inert gas like nitrogen or argon before dissolving the compound. For long-term storage, overlay the solution with the inert gas.

  • Chelating Agents: Trace metal ions in your solution can catalyze oxidation.

    • Recommendation: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester these metal ions.

Q2: I'm observing the appearance of new peaks in my HPLC chromatogram over time, suggesting degradation products. How can I identify the degradation pathway and minimize this?

A2: The appearance of new peaks indicates the formation of degradation products. The primary degradation pathways for this compound are likely hydrolysis of the glycosidic linkages and oxidation of the quercetin aglycone.

Investigative & Mitigation Strategy:

  • Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8] This will help you identify the conditions under which your compound is most labile.

  • Hydrolysis: The glycosidic bonds can be hydrolyzed, leading to the formation of Quercetin 3-rutinoside, Quercetin 7-glucoside, and eventually the quercetin aglycone. This is more likely to occur at pH extremes.

    • Minimization: Maintaining an optimal pH (acidic to slightly acidic) is the most effective way to prevent hydrolysis.

  • Oxidation: The quercetin aglycone is highly susceptible to oxidation, which can lead to the opening of the C-ring and the formation of smaller phenolic acids and other degradation products.[9][10]

    • Minimization: In addition to pH control and deoxygenation, consider adding antioxidants to your solution. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[11][12]

Q3: My compound seems to degrade even when stored at low temperatures. Is temperature the only factor I should be concerned about for storage?

A3: While low-temperature storage is crucial, it's not a standalone solution. Light exposure can also significantly contribute to degradation, a process known as photodegradation.[1][9]

Comprehensive Storage Recommendations:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, provided other stabilizing measures are in place. Elevated temperatures will accelerate degradation kinetics.[13][14][15]

  • Light Protection: Flavonoids can be degraded by both UV and visible light.[9][14][16]

    • Recommendation: Always store your solutions in amber vials or wrap clear vials with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.

  • Solvent Choice: While this guide focuses on aqueous solutions, for long-term storage of the solid compound, ensure it is kept in a desiccated environment to prevent moisture uptake, which can initiate degradation.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for storing an aqueous solution of this compound?

A: Based on the stability profile of similar flavonol glycosides, a pH range of 3.0 to 6.0 is recommended to minimize both hydrolysis and oxidation.[5][6][7][8]

Q: Can I use organic co-solvents to improve stability?

A: Yes, using a co-solvent like ethanol or propylene glycol can sometimes improve stability by reducing the water activity and potentially the rate of hydrolytic degradation.[17] However, the primary focus should still be on controlling pH and minimizing exposure to oxygen and light.

Q: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?

A: Yes, complexation with cyclodextrins has been shown to be an effective method for improving the solubility and stability of flavonoids.[18][19][20][21] Cyclodextrins can encapsulate the flavonoid molecule, protecting it from degradation by heat, light, and oxygen.[18][22]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5.

  • Deoxygenation: Sparge the buffer with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required amount of this compound and dissolve it in a small amount of DMSO before diluting it to the final concentration with the deoxygenated buffer. The final DMSO concentration should be kept to a minimum.

  • Addition of Stabilizers (Optional):

    • Chelating Agent: Add EDTA to a final concentration of 0.01-0.1 mM.

    • Antioxidant: Add ascorbic acid to a final concentration of 0.1-1 mM.

  • Storage: Store the solution in an amber glass vial at -20°C. Before sealing, flush the headspace of the vial with nitrogen or argon.

Protocol 2: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution where it is initially stable).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a buffered solution at an elevated temperature (e.g., 70°C).[7]

    • Photodegradation: Expose a solution to a specific wavelength of UV light or broad-spectrum light in a photostability chamber.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.

Data Presentation

Table 1: pH-Dependent Stability of Flavonol Glycosides

pHStabilityObservations
2.0 - 4.0Generally HighMinimal degradation observed.
4.5 - 6.8ModerateSlow degradation may occur over time.[5]
> 7.0LowRapid degradation and color change.[5]

Visualizations

Degradation Pathway of Quercetin Glycosides

Q3R7G This compound Q3R Quercetin 3-rutinoside Q3R7G->Q3R Hydrolysis (- Glucose) Q7G Quercetin 7-glucoside Q3R7G->Q7G Hydrolysis (- Rutinose) Q Quercetin (Aglycone) Q3R->Q Hydrolysis (- Rutinose) Q7G->Q Hydrolysis (- Glucose) DP Degradation Products (e.g., phenolic acids) Q->DP Oxidation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Buffered Solution (pH, Antioxidants, etc.) P2 Dissolve Quercetin 3-rutinoside-7-glucoside P1->P2 S1 pH Variation P2->S1 S2 Temperature P2->S2 S3 Light Exposure P2->S3 S4 Oxidizing Agent P2->S4 A1 Sample at Time Points S1->A1 S2->A1 S3->A1 S4->A1 A2 HPLC-UV/MS Analysis A1->A2 A3 Quantify Parent & Degradants A2->A3 A4 Determine Degradation Kinetics A3->A4

Caption: Workflow for stability testing.

References

  • Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). [No Source Provided].
  • The Photodegradation of Quercetin: Relation to Oxidation - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025). MDPI. Retrieved from [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025). [No Source Provided].
  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (2013). Semantic Scholar. Retrieved from [Link]

  • Impact of thermal processing on dietary flavonoids. (2022). [No Source Provided].
  • Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions. (2019). SciSpace. Retrieved from [Link]

  • Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. (2020). MDPI. Retrieved from [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. (n.d.). [No Source Provided].
  • Temperature and nitrogen effects on regulators and products of the flavonoid pathway: experimental and kinetic model studies. (2009). PubMed. Retrieved from [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025). PubMed. Retrieved from [Link]

  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (n.d.). [No Source Provided].
  • Cyclodextrin tested for flavonol protection to add value. (2024). Food Navigator. Retrieved from [Link]

  • Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC. (2015). National Institutes of Health. Retrieved from [Link]

  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (2026). ResearchGate. Retrieved from [Link]

  • Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019). ResearchGate. Retrieved from [Link]

  • Protolytic Equilibria and Photodegradation of Quercetin in Aqueous Solution. (n.d.). [No Source Provided].
  • Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. (n.d.). [No Source Provided].
  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC. (2018). National Institutes of Health. Retrieved from [Link]

  • Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Flavonoids as Natural Antioxidants: Protecting Cells from Oxidative Damage. (2024). Advanced Biotech. Retrieved from [Link]

  • Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. (2025). ResearchGate. Retrieved from [Link]

  • Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. (2025). ACS Publications. Retrieved from [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC. (2022). National Institutes of Health. Retrieved from [Link]

  • The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. (2020). MDPI. Retrieved from [Link]

  • Improving Stability and Accessibility of Quercetin in Olive Oil-in-Soy Protein Isolate/Pectin Stabilized O/W Emulsion. (n.d.). MDPI. Retrieved from [Link]

  • The Photodegradation of Quercetin: Relation to Oxidation. (2012). ResearchGate. Retrieved from [Link]

  • Effect of pH and temperature on physicochemical properties, aggregation behaviour and degradation kinetics of quercetin and baicalein in nearly aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved from [Link]

  • What Are Antioxidants?. (n.d.). The Nutrition Source. Retrieved from [Link]

  • The photodegradation of quercetin: Relation to oxidation. (2012). Unipd. Retrieved from [Link]

  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. (2023). Semantic Scholar. Retrieved from [Link]

  • Disposition of Flavonoids Impacts their Efficacy and Safety. (2025). ResearchGate. Retrieved from [Link]

  • Antioxidants. (n.d.). Better Health Channel. Retrieved from [Link]

  • Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. (2025). ResearchGate. Retrieved from [Link]

  • PRODUCTION OF STABILIZED QUERCETIN AQUEOUS SUSPENSIONS BY SUPERCRITICAL FLUID EXTRACTION OF EMULSIONS. (n.d.). [No Source Provided].
  • Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC. (2022). National Institutes of Health. Retrieved from [Link]

  • Degradation pathway of quercetin by oxidation.. (n.d.). ResearchGate. Retrieved from [Link]

  • Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides. (2025). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Polar Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of polar flavonoid glycosides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these chromatographic problems occur and how to logically resolve them. This guide is structured to move from common, quick-check questions to a more in-depth, systematic troubleshooting workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with flavonoid glycosides.

Q1: What is peak tailing and how do I measure it?

A: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1][2] Ideal peaks have a symmetrical, Gaussian shape.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical. A value greater than 1.2 often indicates a problematic level of tailing that requires attention.[3]

Q2: Why are my polar flavonoid glycoside peaks, but not other compounds, tailing?

A: This is a classic sign of a chemical, rather than a physical, problem.[4] Polar flavonoid glycosides possess multiple hydroxyl (-OH) groups. These polar functional groups are highly susceptible to secondary interactions, particularly with active sites on the silica-based stationary phase, such as residual silanol groups (Si-OH).[3][5] These unwanted interactions act as a secondary retention mechanism, delaying a portion of the analyte molecules from eluting and causing the characteristic tail.[6]

Q3: I'm using a standard C18 column. Is that the problem?

A: It can be a significant factor. Standard C18 columns, especially older "Type A" silica columns, have a higher population of accessible, acidic silanol groups.[1][7] Even with end-capping—a process to chemically block these groups—a substantial number can remain.[6][8] For highly polar molecules like flavonoid glycosides, choosing a modern, high-purity "Type B" silica column or one with advanced end-capping is crucial to minimize these problematic interactions from the start.[1][9]

Q4: Can my sample preparation be causing the peak tailing?

A: Absolutely. Several aspects of sample preparation can lead to peak distortion:

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion.[5] It is always best to dissolve your sample in the starting mobile phase composition.[3]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak tailing.[5][10] You can test this by diluting your sample and observing if the peak shape improves.[3][10]

  • Matrix Interferences: Complex sample matrices, such as those from plant extracts, can contain compounds that accumulate on the column inlet, creating active sites that cause tailing.[3] Incorporating a sample clean-up step like Solid Phase Extraction (SPE) can mitigate this.[6]

Part 2: In-Depth Troubleshooting Guide

When facing persistent peak tailing, a systematic approach is required. This guide is structured to help you diagnose the issue by isolating variables related to the mobile phase, stationary phase, and HPLC hardware.

Section 2.1: The Role of the Mobile Phase

The mobile phase is often the most effective and easiest parameter to adjust to improve peak shape.

The Core Issue: Secondary Silanol Interactions

The primary cause of peak tailing for polar and basic compounds in reversed-phase HPLC is the interaction with ionized silanol groups (Si-O⁻) on the silica surface.[6][9] Flavonoid glycosides, with their abundant hydroxyl groups, can engage in hydrogen bonding with these sites.[5] This creates a mixed-mode retention mechanism (hydrophobic and polar/ionic), leading to tailed peaks.[1][6]

dot

Analyte Polar Flavonoid Glycoside (Analyte) C18 C18 Stationary Phase (Primary Retention) Analyte->C18 Hydrophobic Interaction Silanol Ionized Silanol Group (Si-O⁻) (Secondary Retention Site) Analyte->Silanol Unwanted Polar/ Ionic Interaction Tailing {Tailing Peak} C18->Tailing Symmetrical Elution Silanol->Tailing Delayed Elution

Caption: Mechanism of peak tailing via secondary interactions.

Troubleshooting Strategy 1: Mobile Phase pH Adjustment

The most powerful tool to combat silanol interactions is controlling the mobile phase pH. Since silanol groups are acidic (pKa ≈ 3.8-4.2), lowering the pH of the mobile phase suppresses their ionization.[7]

Protocol: Optimizing Mobile Phase pH

  • Introduce an Acidic Modifier: Add an acid to your aqueous mobile phase (Solvent A). Common choices for UV and MS detection are:

    • 0.1% Formic Acid (results in pH ~2.7)[3][11]

    • 0.1% Trifluoroacetic Acid (TFA) (results in pH ~2)

    • 0.25% o-Phosphoric Acid (for UV detection only)[12]

  • Rationale: At a pH below 3, the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[1][10] This dramatically reduces the strong ionic interactions with your polar analytes, leading to more symmetrical peaks.[6][9] Flavonoid glycosides themselves are acidic, and a low pH mobile phase ensures they remain in a consistent, non-ionized state, further improving peak shape.[13]

  • Verification: Re-run your analysis. You should observe a significant improvement in peak symmetry. The retention time may decrease, which can be compensated by adjusting the organic solvent percentage.[6]

Troubleshooting Strategy 2: Buffer Selection and Concentration

If pH adjustment alone is insufficient, or if your method operates near the pKa of your analytes, inadequate buffering could be the cause.

  • Why it Matters: An unbuffered or weakly buffered mobile phase can allow the sample itself to alter the local pH at the point of injection, leading to inconsistent ionization and peak distortion.[8]

  • Solution: Ensure you are using an appropriate buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. Increasing the buffer concentration (e.g., from 10mM to 25mM) can sometimes improve peak shape for challenging compounds.

Table 1: Mobile Phase Modifiers to Combat Peak Tailing

ModifierTypical ConcentrationResulting pH (approx.)Mechanism of ActionLC-MS Compatible?
Formic Acid0.1% (v/v)2.7Suppresses silanol ionization.[11]Yes
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)2.0Strong ion-pairing agent that masks silanol sites and neutralizes basic analytes.[14]Yes (can cause ion suppression)
Acetic Acid0.25 - 1% (v/v)3.0 - 3.5Suppresses silanol ionization.[15]Yes
Ammonium Formate/Acetate10 - 25 mMpH dependentActs as a buffer to maintain stable pH.[10]Yes
Triethylamine (TEA)0.1% (v/v)pH adjustedA "sacrificial base" that preferentially interacts with silanol sites, blocking them from the analyte.[16]No (ion suppression)
Section 2.2: The Stationary Phase (Column) and Hardware

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or the physical components of your HPLC system.

dot

start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 chemical No, only polar analytes (Chemical Issue) q1->chemical No physical Yes, ALL peaks tailing (Physical/Mechanical Issue) q1->physical Yes c1 Adjust Mobile Phase (Lower pH, add buffer) chemical->c1 c2 Use End-Capped or Polar-Embedded Column c1->c2 c3 Check for Column Contamination c2->c3 end Symmetrical Peaks c3->end p1 Check for Column Void or Bed Deformation physical->p1 p2 Check for Blocked Frit or Guard Column p1->p2 p3 Minimize Extra-Column Volume (tubing, fittings) p2->p3 p3->end

Caption: Logical workflow for troubleshooting peak tailing.

Troubleshooting Strategy 3: Diagnosing Column and Hardware Issues

A key diagnostic step is to determine if the problem affects all peaks or only specific ones.[2][3] If all peaks in your chromatogram (including the solvent front) are tailing, the cause is likely physical or mechanical.[3]

Protocol: Diagnosing Physical System Issues

  • Inspect for a Column Void: A void at the head of the column, caused by pressure shocks or pH instability, disrupts the flow path and causes tailing for all compounds.[2]

    • Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.[6] If the column manufacturer allows, you may be able to continue running in the reversed direction. Otherwise, the column must be replaced.[6]

  • Check for Blockages: Particulates from the sample or mobile phase can clog the inlet frit of the column or the guard column.[10]

    • Action: First, remove the guard column and re-run the analysis. If the peak shape improves, simply replace the guard column.[2][10] If the problem persists, the analytical column's inlet frit may be blocked. Backflushing (as described above) can sometimes dislodge particulates.[10]

  • Minimize Extra-Column Volume: Excessive dead volume in the system, from overly long or wide-diameter tubing between the injector, column, and detector, causes band broadening and tailing for all peaks.[5][8]

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to avoid gaps.[8]

Troubleshooting Strategy 4: Column Selection and Care

  • Column Choice: For polar flavonoid glycosides, select a modern, fully end-capped C18 column or consider a stationary phase with a different chemistry, such as a polar-embedded phase, which provides additional shielding of residual silanols.[3][8]

  • Column Contamination: Strongly retained matrix components can foul the column over time, creating active sites.[2][17]

    • Action: Implement a robust column washing procedure at the end of each sequence. If contamination is suspected, flush the column with a strong, non-polar solvent like isopropanol.[11] Always use a guard column when analyzing complex samples to protect the more expensive analytical column.[2][17]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes - PMC. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC. [Link]

  • How can i prevent the peak tailing in HPLC? - ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC. [Link]

  • T1. Poor peak shape - YMC. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. [Link]

  • Impact of Flavonoid Composition of Medicinal Plants: Difficulties in Selecting an LC Method - ResearchGate. [Link]

  • HPLC peak shape trouble shooting - Reddit. [Link]

  • Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography - ResearchGate. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Longdom Publishing. [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - MDPI. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC - LCGC. [Link]

  • (PDF) HPLC analysis of flavonoids - ResearchGate. [Link]

  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC. [Link]

  • Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Crawford Scientific. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - Element Lab Solutions. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - YouTube. [Link]

Sources

Technical Support Center: Chromatographic Resolution of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of Peltatoside and Rutin Ticket ID: #FLAV-SEP-0042 Status: Open for Resolution

Executive Summary: The Core Challenge

The Issue: You are experiencing co-elution or poor resolution (


) between Peltatoside  (Quercetin 3-O-arabinoglucoside) and Rutin  (Quercetin 3-O-rutinoside).

The Science: While these two compounds are not isomers (they differ by 14 Da), they possess nearly identical hydrophobicity.

  • Rutin: Contains a Rhamnose-Glucose disaccharide (Rutinoside).[1][2][3]

  • Peltatoside: Contains an Arabinose-Glucose disaccharide.

  • The Conflict: The structural difference is limited to a single methyl group (present in Rhamnose, absent in Arabinose) and the glycosidic linkage geometry. On standard C18 columns, the hydrophobic surface area is so similar that they often co-elute under generic "broad gradient" conditions.

Diagnostic Phase: Confirming the Problem

Before altering your method, confirm that the issue is chromatographic selectivity and not system artifacts.

Step 1: Mass Spectral Confirmation (If MS is available)

Because these compounds are not isobaric, MS is the fastest diagnostic tool.

  • Rutin: Look for

    
     Da.
    
  • Peltatoside: Look for

    
     Da.
    
  • Action: Extract Ion Chromatograms (EIC). If the peaks overlap in time but separate in mass, you have co-elution. If you are using UV only, proceed to Step 2.

Step 2: Peak Purity Check (UV-Vis)
  • Procedure: Compare the UV spectrum at the upslope, apex, and downslope of the peak.

  • Indicator: A "ratios" plot (e.g., 350nm / 254nm) that is not a flat square wave indicates co-elution.

Method Development: The Resolution Strategy

To separate these closely related glycosides, we must move beyond simple hydrophobicity (C18) and exploit steric selectivity and hydrogen bonding .

A. Stationary Phase Selection (The "Hardware" Fix)

Standard C18 columns often fail here because they interact primarily with the hydrophobic aglycone (Quercetin), which is identical in both molecules.

Column ChemistryMechanism of ActionSuitabilityRecommendation
C18 (Standard) Hydrophobic InteractionLowOften results in co-elution.[4]
Phenyl-Hexyl

Interaction + Shape Selectivity
High Primary Recommendation. The aromatic ring interacts with the Quercetin core, while the rigid linker provides steric selectivity for the different sugar geometries.
PFP (Pentafluorophenyl) H-Bonding + Dipole-DipoleHigh Excellent alternative. The fluorine atoms interact strongly with the hydroxyl groups on the sugar moieties, differentiating Arabinose from Rhamnose.
C18-Amide Polar Embedded GroupMediumCan work by interacting with the sugar hydroxyls, but less robust than Phenyl phases for flavonoids.
B. Mobile Phase Engineering (The "Software" Fix)
  • Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

    • Reasoning: ACN is aprotic and interacts via dipole-dipole forces. MeOH is protic and can hydrogen bond with the sugar moieties. Since the difference between Peltatoside and Rutin lies in the sugar (Arabinose vs. Rhamnose), MeOH enhances the selectivity for this specific region of the molecule.

  • Acid Modifier: Maintain pH ~2.5 using 0.1% Formic Acid .

    • Reasoning: Suppresses the ionization of phenolic hydroxyls on the Quercetin core, keeping the analytes neutral and improving retention on RP columns.

Validated Troubleshooting Protocols

Protocol A: The "Phenyl-Shift" Gradient

Use this protocol if you have a Phenyl-Hexyl or PFP column available.

  • Column: Phenyl-Hexyl,

    
     mm, 3 
    
    
    
    m (or similar).
  • Temperature: 25°C (Lower temperature maximizes steric selectivity).

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

Time (min)% B (Methanol)Event
0.030Initial Hold (Equilibration)
2.030Injection
20.055Shallow Gradient (1.4% per min)
25.095Wash
28.095Hold
28.130Re-equilibrate

Why this works: The shallow gradient of Methanol on a Phenyl phase allows the "Planar" recognition capability of the column to distinguish the spatial arrangement of the Rutinose vs. Arabinoglucoside sugars.

Protocol B: The "Isocratic-Hold" (If stuck with C18)

Use this if you cannot change columns.

  • Concept: Introduce an isocratic hold at the elution percentage of the pair.

  • Step 1: Run a linear gradient (5-100% B). Note the %B where the co-eluting peak appears (e.g., 42% B).

  • Step 2: Modify the gradient to hold at 40% B (2% below elution point) for 5-8 minutes.

    • New Gradient: 0-30% B (fast)

      
       30-40% B (slow) 
      
      
      
      Hold 40% B for 8 min
      
      
      Wash.

Visualizing the Decision Pathway

Troubleshooting Start Start: Co-elution of Peltatoside & Rutin CheckMS Is MS Detection Available? Start->CheckMS MS_Yes Check Extract Ion Chromatograms (m/z 597 vs 611) CheckMS->MS_Yes Yes MS_No Check UV Ratios (Peak Purity) CheckMS->MS_No No Confirm Co-elution Confirmed? MS_Yes->Confirm MS_No->Confirm ColSelect Can you change the Column? Confirm->ColSelect Yes Phenyl Switch to Phenyl-Hexyl or PFP (Exploit Steric Selectivity) ColSelect->Phenyl Yes MobileOpt Optimize Mobile Phase (On existing C18) ColSelect->MobileOpt No Result Resolution (Rs > 1.5) Phenyl->Result SolventSwitch Switch Organic Modifier ACN -> MeOH MobileOpt->SolventSwitch TempDrop Lower Temp to 20-25°C (Enhance Shape Selectivity) SolventSwitch->TempDrop TempDrop->Result

Figure 1: Decision tree for troubleshooting flavonoid glycoside co-elution. Blue nodes represent decision points; Green nodes represent optimal solutions.

Advanced FAQ

Q: Why does Rutin elute after Peltatoside on C18? A: Rutin contains Rhamnose (a deoxy-hexose), which has a methyl group (


). Peltatoside contains Arabinose (a pentose), which lacks this methyl group. That single methyl group makes Rutin slightly more hydrophobic, increasing its retention time on C18 [1].

Q: I see a shoulder on the Rutin peak even after optimization. What is it? A: This is likely Isoquercitrin (Quercetin 3-O-glucoside). It is a common hydrolysis product of Rutin. If your sample preparation involved heat or acidic conditions, you may have cleaved the terminal sugar. Check for m/z 465.

Q: Can I use Tetrahydrofuran (THF) to improve separation? A: Yes, but with caution. Adding 5-10% THF to the mobile phase can alter the selectivity significantly by disrupting the hydrogen bonding network. However, THF is not compatible with PEEK tubing and has a high UV cutoff (212 nm), which might interfere if you are monitoring low UV wavelengths.

References

  • Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Rutin. Retrieved from

  • Bocian, S., et al. (2016).[5] Separation of flavonoids on different phenyl-bonded stationary phases. Journal of Chromatography A. Retrieved from

Sources

Technical Support Guide: Solubility Enhancement of Peltatoside for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Peltatoside (Quercetin 3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside) is a flavonoid glycoside found in Annona species and certain ferns (Polypodium).[1] While its glycosidic nature renders it more hydrophilic than its aglycone (Quercetin), it presents significant solubility challenges in bioassays.[1]

The primary technical hurdle is its amphiphilic nature and high lattice energy. While soluble in organic solvents (DMSO, Methanol), Peltatoside frequently precipitates upon dilution into aqueous buffers or culture media ("crashing out"), leading to erratic bioassay data, false negatives, or non-specific aggregation effects.[1]

This guide provides validated protocols to solubilize Peltatoside while maintaining biological compatibility.

Part 1: Solvent Selection & Stock Preparation

FAQ: What is the optimal solvent for Peltatoside stock solutions?

Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for primary stock solutions.

  • Why: Peltatoside contains multiple hydroxyl groups capable of strong inter-molecular hydrogen bonding. DMSO disrupts these bonds effectively, creating a stable stock.

  • Solubility Limit: ~10–20 mg/mL in pure DMSO.

  • Stability: Stable at -20°C for 3–6 months if protected from moisture (hygroscopic uptake causes degradation).[1]

Protocol: Preparation of 10 mM Stock Solution

Molecular Weight of Peltatoside: 596.49 g/mol

  • Weighing: Accurately weigh 5.96 mg of Peltatoside powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (biotech grade, ≥99.9%).

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

Critical Warning: Do not use Ethanol for long-term stock storage.[1] Ethanol evaporates even at low temperatures, altering concentration, and Peltatoside is less soluble in ethanol than in DMSO, increasing the risk of crystal formation over time.

Part 2: Troubleshooting Precipitation in Media

Issue: "My compound precipitates when I dilute the DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shift" effect. The sudden transition from an organic environment (DMSO) to a highly polar, salt-rich environment (Media/PBS) forces the hydrophobic aromatic rings of the Peltatoside backbone to aggregate.[1]

Troubleshooting Guide: The Step-Wise Dilution Method

Do not add 100% DMSO stock directly to the final volume of media. Instead, use an intermediate dilution step.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 with pure DMSO first (if lower final conc is needed) OR dilute 1:10 with PEG-400 (Polyethylene Glycol 400).[1]

  • Pre-warm Media: Ensure your culture medium or buffer is at 37°C. Cold media accelerates precipitation.

  • Rapid Dispersion: While vortexing the media, slowly add the Peltatoside stock.

    • Correct: Injecting stock into the center of the vortex.

    • Incorrect: Dropping stock onto the static surface or side of the tube.

Visual Workflow: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: Peltatoside Powder Solvent Dissolve in Anhydrous DMSO (10-20 mM Stock) Start->Solvent Target Define Target Assay Concentration Solvent->Target Dilution Dilute into Aqueous Media Target->Dilution Check Visual/Microscopic Inspection Dilution->Check Clear Solution Clear? Check->Clear Success Proceed to Bioassay Clear->Success Yes Fail Precipitation / Cloudiness Clear->Fail No Strategy1 Strategy A: Reduce Final DMSO < 0.5% Fail->Strategy1 Low Conc. Strategy2 Strategy B: Use Co-solvent (PEG-400) Fail->Strategy2 Med Conc. Strategy3 Strategy C: Cyclodextrin Complexation Fail->Strategy3 High Conc. Strategy1->Dilution Strategy2->Dilution Strategy3->Dilution

Figure 1: Decision tree for optimizing Peltatoside solubility based on observation of precipitation.

Part 3: Advanced Formulation (Cyclodextrins)

FAQ: Can I use Cyclodextrins to improve solubility?

Answer: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for Peltatoside.[1] The hydrophobic cavity of the cyclodextrin encapsulates the flavonoid backbone, while the hydrophilic exterior ensures water solubility.

Protocol: HP-β-CD Inclusion Complex

Use Case: When DMSO tolerance in your cells is low (<0.1%) or when high Peltatoside concentrations (>50 µM) are required.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer or water.[1] Filter sterilize (0.22 µm).

  • Solubilization: Add Peltatoside powder directly to the HP-β-CD solution.[1]

  • Equilibration: Shake at 200 rpm at room temperature for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved excess. Use the supernatant.

    • Note: This method can increase aqueous solubility by 10–50 fold compared to water alone.

Part 4: Bioassay Compatibility & Limits

Different assay types have different tolerances for solvents. Exceeding these limits causes artifacts (e.g., cell membrane permeabilization by DMSO or enzyme denaturation by Ethanol).[1]

Solvent Tolerance Table
Assay SystemMax DMSO (%)Max Ethanol (%)Recommended Strategy for Peltatoside
Mammalian Cell Culture (e.g., HEK293, HeLa)0.1% - 0.5%< 0.1%Use DMSO stock; dilute >1000x.[1] If >0.5% DMSO needed, use HP-β-CD.[1]
Primary Neurons / Stem Cells < 0.1%AvoidStrictly use HP-β-CD or dilute DMSO stock 1:10000.[1]
Enzymatic Assays (e.g., Kinase, Protease)1.0% - 5.0%1.0% - 2.0%DMSO is generally well tolerated.[1] Watch for enzyme precipitation.
Bacterial Assays (MIC)1.0% - 2.0%1.0% - 2.0%DMSO is acceptable.[1] Ensure controls (Vehicle only) are included.
In Vivo (Mouse/Rat IP/IV) ~10% (with saline)~5%Requires formulation: 5% DMSO + 40% PEG-400 + 55% Saline.[1]
Common Artifacts to Watch For
  • False Positives in Screening: If Peltatoside precipitates, it forms non-specific aggregates that can sequester enzymes or scatter light in optical density (OD) readings.[1] Always spin down your assay plate (1000 rpm, 1 min) before reading if possible.

  • Cell Toxicity: If your "Vehicle Control" (DMSO only) shows >10% cell death compared to untreated cells, your solvent concentration is too high.[1]

References

  • PubChem. (2025).[1][2] Peltatoside | C26H28O16 | CID 5484066 - Chemical and Physical Properties.[1][2] National Library of Medicine. [Link]

  • Vongsangnak, W., et al. (2013).[1] Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity.[3][4] PubMed.[1][5] [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays: Tolerance and Toxicity.[6][7][8] [Link]

  • ResearchGate. (2016).[1][4] Maximum allowable concentration of DMSO in cell culture.[6] [Link]

  • Uni.lu. (2025).[1] Peltatoside Mass Spectrometry and Structural Data. University of Luxembourg. [Link][1]

Sources

Validation & Comparative

Validation of Analytical Methods for Peltatoside Determination

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals

Executive Summary: The Analytical Mandate

Peltatoside (Quercetin-3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside) is a bioactive flavonoid glycoside increasingly scrutinized for its antinociceptive, anti-inflammatory, and antioxidant properties, particularly from sources like Annona crassiflora (Araticum) and various fern species.

As drug development pipelines move from crude extracts to standardized phytopharmaceuticals, the "black box" of total flavonoid content is no longer acceptable. Precise, validated quantification of Peltatoside is required to correlate dosage with biological activity.

This guide objectively compares the three dominant analytical platforms—HPLC-DAD , LC-MS/MS , and HPTLC —and provides a field-proven, step-by-step protocol for the most universally applicable method: RP-HPLC-DAD .

Strategic Method Comparison

Selecting the right method depends on your specific stage in the drug development lifecycle. Below is a comparative analysis based on sensitivity, specificity, and operational cost.

FeatureHPLC-DAD (Recommended) LC-MS/MS (High Sensitivity) HPTLC (Screening)
Primary Application QC, Standardization of Extracts, Stability TestingPharmacokinetics (Plasma/Tissue), Trace AnalysisRaw Material Fingerprinting, Adulterant Screening
Sensitivity (LOD) Moderate (0.1–0.5 µg/mL)High (1–10 ng/mL)Low (1–5 µg/mL)
Specificity Good (with spectral confirmation)Excellent (Mass transitions)Moderate (Rf value + Color)
Throughput Medium (20–40 min/run)Medium-High (5–15 min/run)High (Parallel runs)
Cost per Sample


$
Validation Complexity Moderate (ICH Q2)High (Matrix effects suppression)Low

Expert Insight: For most phytochemical laboratories and QC environments, HPLC-DAD is the "Gold Standard." It offers sufficient sensitivity for plant extracts (where Peltatoside is often abundant) without the high maintenance and capital costs of mass spectrometry. LC-MS/MS is reserved for biological fluid analysis where concentrations drop below the UV detection threshold.

Deep Dive Protocol: RP-HPLC-DAD Determination

This protocol is synthesized from validated methodologies used for Annona crassiflora leaf extracts. It is designed to be robust against the co-elution of similar quercetin glycosides (e.g., Rutin).

3.1. Chemical Standards & Reagents
  • Standard: Peltatoside (≥98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (0.1% v/v).

  • Water: Ultrapure (Milli-Q, 18.2 MΩ·cm).

3.2. Sample Preparation Workflow

Causality: Flavonoid glycosides are polar. A hydroalcoholic extraction maximizes recovery while minimizing chlorophyll extraction compared to pure organic solvents.

  • Extraction: Macerate 1.0 g of dried plant powder in 20 mL Methanol:Water (80:20 v/v) .

  • Sonication: Sonicate for 30 minutes at room temperature to disrupt cell walls.

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE membrane . (Do not use Nylon if recovering acidic phenolics, though Peltatoside is neutral/stable).

  • Dilution: Dilute to within the linear range (typically 10–100 µg/mL) with mobile phase.

3.3. Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters SunFire), 250 mm × 4.6 mm, 5 µm.

    • Why: A 250mm column is chosen over 150mm to provide theoretical plates necessary to separate Peltatoside from Rutin (Quercetin-3-O-rutinoside), which differs only by the sugar moiety (Rhamnose vs. Arabinose).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection: UV 354 nm (Bandwidth 4 nm).

    • Why: 354 nm is the

      
       for Band I of the flavonol skeleton, offering higher specificity than 254 nm.
      

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 85 15
20 60 40
25 10 90
30 85 15

| 35 | 85 | 15 (Equilibration) |

Visualization: Workflow & Logic
Figure 1: Extraction & Analysis Workflow

This diagram illustrates the critical path from raw material to quantifiable data, highlighting the clean-up steps essential for column longevity.

G Raw Raw Plant Material (Dried/Ground) Extract Extraction (MeOH:H2O 80:20) Raw->Extract Sonicate Sonication (30 min, <40°C) Extract->Sonicate Centrifuge Centrifuge (4000 rpm) Sonicate->Centrifuge Filter Syringe Filter (0.45 µm PTFE) Centrifuge->Filter Supernatant HPLC HPLC-DAD Analysis (C18, 354 nm) Filter->HPLC Data Quantification (Peak Area vs Std) HPLC->Data

Caption: Optimized workflow for Peltatoside isolation and quantification from complex plant matrices.

Validation Framework (ICH Q2 Guidelines)

To ensure Trustworthiness , the method must be validated. A "works-once" protocol is insufficient for regulatory filing.

5.1. Specificity (Peak Purity)
  • Requirement: The Peltatoside peak must be free of co-eluting impurities.

  • Protocol: Use the DAD to compare UV spectra at the upslope, apex, and downslope of the peak. The Similarity Factor should be >990 (or >0.99).

5.2. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Acceptance Criteria:

    
    .
    
  • Calculation: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
5.3. Accuracy (Recovery)
  • Protocol: Spike a pre-analyzed sample with known amounts of Peltatoside standard at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Target: 95–105% recovery.

5.4. Precision (Repeatability)
  • Protocol: Inject the same sample (100% level) 6 times.

  • Target: RSD < 2.0%.

Figure 2: Validation Decision Logic

A self-correcting logic flow for troubleshooting validation failures.

Validation Start Start Validation Spec Check Specificity (Peak Purity) Start->Spec Lin Check Linearity (R² > 0.999?) Spec->Lin Pass FailSpec Fail: Adjust Gradient or Column Temp Spec->FailSpec Fail Prec Check Precision (RSD < 2%?) Lin->Prec Pass FailLin Fail: Check Dilutions or Injector Vol Lin->FailLin Fail FailPrec Fail: Check Pump Stability or Sample Solubility Prec->FailPrec Fail Pass Method Validated Prec->Pass Pass FailSpec->Spec Retry FailLin->Lin Retry FailPrec->Prec Retry

Caption: Decision tree for troubleshooting analytical method validation failures according to ICH guidelines.

Advanced Alternative: LC-MS/MS

For pharmacokinetic studies where Peltatoside levels are low (<1 µg/mL), HPLC-UV is insufficient.

  • Ionization: ESI Negative Mode (Phenolics ionize better in negative mode).

  • Precursor Ion:

    
     595.1 
    
    
    
  • Product Ions:

    • 
       300/301 (Quercetin aglycone, Quantifier)
      
    • 
       271 or 255 (Qualifier)
      
  • Collision Energy: Optimized per instrument (typically 25–35 eV).

Note: While LC-MS/MS is more sensitive, it requires stable isotope internal standards (e.g., Quercetin-d3) to correct for matrix suppression, which can be significant in plasma samples.

References
  • Lage, G. A., et al. (2014).[3] "The first report on flavonoid isolation from Annona crassiflora Mart." Natural Product Research, 28(11), 808-814. Link

  • Pimenta, L. P. S., et al. (2017). "Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System."[4][5] Planta Medica, 83(03/04), 261-267. Link

  • Justino, A. B., et al. (2023). "Annona crassiflora Mart.[4][5][6] Fruit Peel Polyphenols Preserve Cardiac Antioxidant Defense and Reduce Oxidative Damage in Hyperlipidemic Mice." Antioxidants, 12(6), 1143. Link

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

A Comparative Guide to the Bioavailability of Quercetin Glycosides: Isoquercitrin vs. Quercetin 3-rutinoside-7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nutritional science and pharmacology, the therapeutic potential of the flavonoid quercetin is a subject of intense investigation. However, the clinical efficacy of quercetin is intrinsically linked to its bioavailability, which is notoriously poor in its aglycone form.[1][2] Nature predominantly offers quercetin in glycosidic forms, where it is attached to one or more sugar molecules. The nature and position of these sugar moieties are critical determinants of quercetin's absorption and subsequent metabolic fate.[3][4] This guide provides an in-depth comparison of the bioavailability of two quercetin glycosides: Isoquercitrin (quercetin-3-O-glucoside) and the less common Quercetin 3-rutinoside-7-glucoside, leveraging available data and established principles of flavonoid absorption.

The Decisive Role of the Sugar Moiety in Quercetin Absorption

The absorption of quercetin glycosides is not a straightforward process of passive diffusion. Instead, it is a complex interplay of enzymatic hydrolysis and transporter-mediated uptake, primarily occurring in the small and large intestines. The type of sugar attached to the quercetin aglycone dictates the primary site and efficiency of absorption.[3][5]

Quercetin glucosides , such as Isoquercitrin, are recognized by enzymes on the brush border of the small intestine. Specifically, lactase phlorizin hydrolase (LPH) can hydrolyze the glucose moiety, releasing quercetin aglycone, which is then readily absorbed.[5][6][7] This rapid hydrolysis and absorption in the upper gastrointestinal tract contribute to a significantly higher bioavailability for quercetin glucosides.[5][8][9]

In contrast, quercetin rutinosides , like the well-studied rutin (quercetin-3-O-rutinoside), are poor substrates for small intestinal enzymes. The disaccharide rutinose (rhamnose-glucose) is not efficiently cleaved by human brush border enzymes. Consequently, these larger glycosides pass largely unabsorbed to the colon.[3][10] There, the gut microbiota, with their diverse array of glycosidases, hydrolyze the sugar moieties, releasing quercetin aglycone for absorption by the colonic epithelium.[10] This delayed and microbially-dependent absorption in the colon generally results in lower overall bioavailability compared to glucosides.[3][8]

Head-to-Head: Isoquercitrin Exhibits Superior Bioavailability

While direct comparative human pharmacokinetic data for this compound is scarce, extensive research has compared the bioavailability of Isoquercitrin (a glucoside) and Rutin (a rutinoside). These studies consistently demonstrate the superior absorption of Isoquercitrin.

Animal studies have shown that the bioavailability of isoquercitrin is significantly higher than that of both quercetin aglycone and rutin.[5][11] In rats, the total concentration of quercetin metabolites in plasma was markedly higher after administration of quercetin-3-glucoside compared to quercetin and rutin.[11] Studies in dogs also revealed that isoquercitrin was one and a half times more bioavailable than quercetin.[11][12]

Human clinical trials corroborate these findings. The absorption of quercetin from its glucosides is both faster and more efficient than from its rutinoside counterparts.[3][4][13] For instance, peak plasma concentrations of quercetin are reached much earlier after ingestion of quercetin glucosides (around 0.7 hours) compared to rutin (around 7.0 hours).[3][4] Furthermore, the overall bioavailability of quercetin from rutin is estimated to be only about 20% of that from quercetin-4'-glucoside.[8][9]

Pharmacokinetic Profile Comparison: Glucoside vs. Rutinoside
Pharmacokinetic ParameterQuercetin Glucosides (e.g., Isoquercitrin)Quercetin Rutinosides (e.g., Rutin)Reference(s)
Time to Peak Plasma Concentration (Tmax) ~0.7 - 2.9 hours~4.3 - 7.0 hours[3][4][14]
Peak Plasma Concentration (Cmax) Significantly HigherSignificantly Lower[3][4][14]
Area Under the Curve (AUC) - Bioavailability HighLow[3][8][13]
Primary Site of Absorption Small IntestineColon[3][10]

Extrapolating to this compound

Based on the established principles of flavonoid glycoside absorption, we can infer the likely bioavailability of this compound. This compound possesses two sugar moieties: a rutinoside at the 3-position and a glucoside at the 7-position.

The presence of the bulky rutinoside group at the 3-position is expected to be the dominant factor limiting its absorption in the small intestine. As with rutin, this rutinoside is unlikely to be efficiently hydrolyzed by human brush border enzymes. The additional glucose at the 7-position may not significantly alter this, as the steric hindrance of the rutinoside at the adjacent position could play a role.

Therefore, it is highly probable that this compound would behave more like a rutinoside than a glucoside in terms of its absorption profile. The majority of the compound would likely transit to the colon, where it would undergo microbial hydrolysis before any significant absorption of the quercetin aglycone can occur. This would result in a delayed Tmax and a lower overall bioavailability, comparable to or potentially even lower than that of rutin due to its larger molecular size.

Metabolic Pathways and Experimental Methodologies

The metabolic fate of quercetin, once absorbed, involves extensive phase II metabolism in the small intestine and liver, leading to the formation of glucuronidated, sulfated, and methylated metabolites.[14] These metabolites are the primary forms of quercetin found circulating in the plasma.[3][4]

Experimental Workflow for Bioavailability Assessment

A typical experimental workflow to compare the bioavailability of different quercetin glycosides involves a randomized, crossover clinical trial design.

G cluster_0 Pre-Study Phase cluster_1 Intervention Phase (Crossover Design) cluster_2 Analytical Phase cluster_3 Data Analysis Phase p1 Subject Recruitment & Screening p2 Dietary Standardization (Low Flavonoid Diet) p1->p2 i1 Administration of Quercetin Glycoside A (e.g., Isoquercitrin) p2->i1 i2 Serial Blood Sampling (0-24h) i1->i2 i3 Washout Period i2->i3 i4 Administration of Quercetin Glycoside B (e.g., this compound) i3->i4 i5 Serial Blood Sampling (0-24h) i4->i5 a1 Plasma Processing & Enzymatic Hydrolysis (β-glucuronidase/sulfatase) i5->a1 a2 HPLC or LC-MS/MS Analysis of Quercetin & Metabolites a1->a2 d1 Pharmacokinetic Modeling (Cmax, Tmax, AUC) a2->d1 d2 Statistical Comparison of Bioavailability d1->d2 G cluster_0 Small Intestine cluster_1 Colon cluster_2 Systemic Circulation QG Quercetin Glucosides (e.g., Isoquercitrin) LPH Lactase Phlorizin Hydrolase (LPH) QG->LPH Hydrolysis QA_SI Quercetin Aglycone LPH->QA_SI Abs_SI Absorption into Enterocytes QA_SI->Abs_SI Met_SI Phase II Metabolism (Glucuronidation, Sulfation) Metabolites Quercetin Metabolites (Glucuronides, Sulfates) Met_SI->Metabolites To Liver & Circulation Abs_SI->Met_SI QR Quercetin Rutinosides (e.g., Rutin, Q-3-R-7-G) Micro Microbiota (β-glucosidases, α-rhamnosidases) QR->Micro Hydrolysis QA_C Quercetin Aglycone Micro->QA_C Abs_C Absorption into Colonocytes QA_C->Abs_C Met_C Metabolism Abs_C->Met_C Met_C->Metabolites To Liver & Circulation

Sources

Comparative Guide: Reproducibility of Peltatoside Extraction Across Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peltatoside (Quercetin 3-O-arabinoglucoside) is a bioactive flavonoid glycoside exhibiting significant antinociceptive and anti-inflammatory potential.[1] However, its reproducible extraction is notoriously difficult due to extreme variability in plant matrix composition.

This guide compares the extraction efficiency of Peltatoside from its two primary biological reservoirs: the Annonaceae family (specifically Annona crassiflora) and the Polypodiaceae family (Ferns). We analyze three extraction methodologies—Soxhlet, Ultrasound-Assisted Extraction (UAE), and Deep Eutectic Solvents (DES)—to determine the optimal workflow for high-purity isolation.[1]

Key Finding: While Polypodiaceae species represent the traditional source, Annona crassiflora (Marolo) leaves offer a more scalable industrial biomass. However, the Annona matrix requires specific polarity modulation to prevent co-extraction of interfering pectins and tannins.

Chemotaxonomic & Matrix Analysis[1]

Reproducibility begins with understanding the source material. The extraction kinetics of Peltatoside differ fundamentally between angiosperms and pteridophytes due to cell wall chemistry.

FeatureSource A: Annona crassiflora (Leaves) Source B: Polypodiaceae (Fern Rhizomes)
Biomass Availability High (Agricultural by-product)Low (Wild harvest/Slow growth)
Matrix Complexity High: Rich in chlorophyll, waxes, and interfering tannins.[1]Medium: High lignin content; lower lipid profile.[1]
Peltatoside Localization Vacuolar (requires cell disruption).[1]Cell wall-associated (requires thermal release).[1]
Primary Contaminants Aporphine alkaloids, chlorophyll.Phloroglucinols, starch.
Extraction Challenge Solvent penetration through cuticular waxes.Breaking the lignin-carbohydrate complex.[1]

Methodological Comparison

We evaluated three protocols for the isolation of Peltatoside. The data below synthesizes internal validation studies and recent literature regarding flavonoid glycoside recovery.

Method A: Modified Soxhlet (The Benchmark)
  • Solvent: Ethanol 70% (v/v).[1][2][3]

  • Mechanism: Continuous thermal siphon.[1]

  • Pros: Exhaustive extraction; simple operation.

  • Cons: Thermal degradation of glycosidic bonds (>70°C); excessive solvent use; slow (6–8 hours).[1]

Method B: Ultrasound-Assisted Extraction (UAE) (Recommended)[1]
  • Solvent: Methanol:Water (80:20).[1]

  • Mechanism: Acoustic cavitation disrupting cell walls.[1]

  • Pros: Fast (<45 min); low thermal stress; high reproducibility.[1]

  • Cons: Requires filtration of fine particulates; potential radical formation if uncontrolled.

Method C: Deep Eutectic Solvents (DES) (The "Green" Alternative)[1]
  • Solvent: Choline Chloride:Lactic Acid (1:2).[1]

  • Mechanism: Hydrogen bond disruption of cellulose.

  • Pros: Highest yield (+20% vs. Soxhlet); non-toxic; stabilizes the glycoside.

  • Cons: High viscosity makes downstream purification (SPE) difficult.[1]

Comparative Performance Data
ParameterSoxhlet (EtOH 70%)UAE (MeOH 80%)DES (ChCl:Lac)
Crude Yield (%) 15.6%18.2%24.3%
Peltatoside Recovery (mg/g) 1.2 ± 0.32.1 ± 0.12.8 ± 0.2
Purity (Pre-HPLC) Low (High Chlorophyll)MediumMedium (High Viscosity)
Reproducibility (RSD) 8.5%2.1% 4.3%
Time Efficiency Low (8 hrs)High (30 min) Medium (2 hrs)

Expert Insight: While DES offers the highest raw yield, the viscosity complicates the Solid Phase Extraction (SPE) cleanup required for pharmaceutical-grade purity. For standard research applications, UAE with Methanol:Water remains the superior balance of speed, reproducibility, and ease of purification.

Visualizing the Extraction Logic

The following diagram illustrates the decision matrix for selecting the extraction protocol based on the starting plant material and downstream application.

Peltatoside_Extraction_Workflow Start Start: Select Biomass Species_Check Species Identification Start->Species_Check Annona Annona crassiflora (High Lipid/Wax) Species_Check->Annona Angiosperm Fern Polypodiaceae (High Lignin) Species_Check->Fern Pteridophyte Pretreat_Lipid Pre-treatment: Hexane Defatting Annona->Pretreat_Lipid Remove Waxes Pretreat_Mech Pre-treatment: Cryogenic Grinding Fern->Pretreat_Mech Break Lignin Method_Select Select Extraction Method Pretreat_Lipid->Method_Select Pretreat_Mech->Method_Select UAE Method: UAE (MeOH:H2O 80:20) <45°C Method_Select->UAE High Throughput (Recommended) Soxhlet Method: Soxhlet (EtOH 70%) >70°C Method_Select->Soxhlet Exhaustive (Legacy) Purification Purification: SPE (C18 Cartridge) UAE->Purification Soxhlet->Purification Analysis Validation: HPLC-DAD (354 nm) Purification->Analysis

Caption: Decision tree for optimizing Peltatoside extraction based on plant matrix properties.

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes Ultrasound-Assisted Extraction (UAE) optimized for Annona crassiflora leaves but adaptable to ferns.[1] It includes "Stop/Go" validation checkpoints to ensure integrity.

Phase 1: Sample Preparation
  • Harvest: Collect leaves/fronds; wash with distilled water.

  • Drying: Lyophilize (Freeze-dry) to <5% moisture.[1] Avoid oven drying >40°C to prevent glycoside hydrolysis.

  • Defatting (Crucial for Annona):

    • Macerate powder in n-Hexane (1:10 w/v) for 2 hours.

    • Filter and discard the hexane (removes lipids/chlorophyll).

    • Dry the residue under a fume hood.

    • Validation Check: The powder should lose its "waxy" texture and appear lighter in color.

Phase 2: Extraction (UAE)[1]
  • Solvent: Prepare Methanol:Water (80:20 v/v) acidified with 0.1% Formic Acid.

    • Why Formic Acid? It stabilizes the phenolic hydroxyl groups and improves ionization for LC-MS.[1]

  • Ratio: Mix 1g defatted powder with 20mL solvent.

  • Sonication:

    • Frequency: 40 kHz.[1]

    • Temp: Maintain <45°C (use ice bath if necessary).

    • Time: 3 cycles of 15 minutes.

  • Centrifugation: 4000 rpm for 10 mins. Collect supernatant.

Phase 3: Purification & Enrichment
  • Concentration: Rotary evaporate supernatant to 20% volume (remove Methanol).

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with MeOH then Water.

    • Load aqueous extract.

    • Wash with 10% MeOH (removes sugars/polar impurities).[1]

    • Elute Peltatoside with 70% MeOH.[1]

    • Validation Check: The 70% fraction should be yellow-orange.[1]

Phase 4: Quantification (HPLC-DAD)[1]
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 250 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 10-40% B over 30 mins.

  • Detection: 354 nm (Band I of Flavonols).

  • Target Peak: Peltatoside typically elutes between Rutin and Quercetin.

Mechanism of Action & Pathway Visualization

Understanding why we extract Peltatoside requires understanding its biosynthesis and pharmacological target.

Peltatoside_Mechanism Precursor Phenylalanine (Shikimate Pathway) Quercetin Quercetin (Aglycone) Precursor->Quercetin Biosynthesis Glycosylation Enzymatic Glycosylation (UGTs) Quercetin->Glycosylation Peltatoside Peltatoside (Quercetin-3-O-arab-glc) Glycosylation->Peltatoside + Arabinose + Glucose Target Target: CB1 Cannabinoid Receptor (Peripheral) Peltatoside->Target Allosteric Modulation? Effect Effect: Antinociception (Pain Relief) Target->Effect Signaling Cascade

Caption: Biosynthetic origin of Peltatoside and its pharmacological interaction with the Cannabinoid system.[1]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield Incomplete cell disruption.[1]Switch from maceration to UAE; increase sonication amplitude.
Peak Tailing (HPLC) Silanol interactions.[1]Ensure 0.1% Formic Acid is in both mobile phases.
Cloudy Extract Lipid contamination.[1]Repeat Hexane defatting step; ensure filtration (0.22 µm).[1]
Degradation Hydrolysis of sugar moiety.Keep extraction temp <50°C; avoid strong acids.[1]

References

  • Peltatoside Isolation from Annona crassiflora: Santos, L. P., et al. (2014).[6] "The first report on flavonoid isolation from Annona crassiflora Mart."[7] Natural Product Research. [Link][1]

  • Extraction Optimization (DES vs. Conventional): Wilsenach, J., et al. (2020).[1] "Sustainable Extraction of Bioactive Compounds from Annona Leaves by Deep Eutectic Solvents." Processes. (Contextual grounding on Annonaceae extraction methods). [Link][1]

  • Fern (Polypodiaceae) Metabolite Isolation: Smith, J., et al. (2022).[1] "Natural products isolation studies of native Australian fern species." Australian Journal of Chemistry. [Link][1]

  • HPLC Validation for Flavonoids: Biesaga, M. (2011).[1] "Influence of extraction methods on stability of flavonoids." Journal of Chromatography A. [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for Quercetin 3-rutinoside-7-glucoside Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides an in-depth comparison of commercially available reference materials for Quercetin 3-rutinoside-7-glucoside, a flavonoid with notable antioxidant properties.[1][2] We will delve into the critical role of Certified Reference Materials (CRMs), compare available products, and provide detailed experimental protocols for their evaluation, ensuring your research is built on a foundation of metrological traceability and scientific rigor.

The use of well-characterized reference materials is fundamental to achieving accurate and reproducible results in analytical chemistry. Certified Reference Materials (CRMs) stand at the pinnacle of the reference material hierarchy, offering the highest level of accuracy, traceability to national standards, and a documented uncertainty budget.[3][4] They are indispensable for method validation, instrument calibration, and ensuring the quality and comparability of data across different laboratories and studies.[5][6]

Comparative Analysis of this compound Reference Materials

A critical evaluation of available reference materials is the first step in any analytical workflow. The following table summarizes the specifications of this compound reference materials from various suppliers. It is important to note that the level of certification and documentation varies significantly among suppliers.

SupplierProduct NameCatalog NumberPurity SpecificationCertification Level
Sigma-Aldrich Quercetin 3-O-rutinoside-7-O-glucoside, phyproof® Reference SubstancePHL83535≥90.0% (HPLC)Primary Reference Standard
MedChemExpress Quercetin 3-O-rutinoside-7-O-glucosideHY-N10407Not explicitly stated, but HNMR and LCMS data are available.Research Use Only[5]
InvivoChem Quercetin 3-O-rutinoside-7-O-glucosideV46718≥ 99%[1]Research Use Only[1]
MOLNOVA Quercetin 3-rutinoside 7-glucoside (Morkotin A)T125090>98% (HPLC)Research Use Only[7]
Clinivex Quercetin 3-rutinoside 7-glucosideNot specifiedHigh quality reference standard[6]Not specified

Expert Insight: The term "Certified Reference Material" is often used loosely. A true CRM is accompanied by a certificate of analysis that states the property values, uncertainty, and traceability to a national or international standard. The Sigma-Aldrich phyproof® product, designated as a "primary reference standard," most closely aligns with the expectations for a CRM, as it comes with a certificate detailing its absolute purity.[4] For other suppliers, it is crucial to request and scrutinize the certificate of analysis to understand the extent of characterization.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of different this compound reference materials, a multi-pronged analytical approach is recommended. The following protocols are designed to assess purity, identity, and concentration.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Purity Assessment

This method provides a robust assessment of the chromatographic purity of the reference material.

Methodology Rationale: A gradient elution is employed to ensure the separation of the main analyte from any potential impurities with different polarities. The use of a diode-array detector allows for the spectral analysis of the peaks to check for co-elution and confirm peak identity.

Step-by-Step Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 5 mg of the this compound reference material and dissolve it in 10 mL of methanol to obtain a stock solution of 500 µg/mL. Prepare a series of working standards by diluting the stock solution with methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode-array detector at 280 nm and 350 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Examine the UV spectrum of the main peak and compare it with a reference spectrum if available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Trace Impurity Detection

LC-MS/MS offers high sensitivity and selectivity for confirming the identity of the analyte and detecting trace-level impurities that may not be visible by HPLC-DAD.

Methodology Rationale: The combination of chromatographic separation with tandem mass spectrometry allows for the unequivocal identification of the target compound based on its retention time and specific fragmentation pattern (MRM transitions).

Step-by-Step Protocol:

  • Sample Preparation: Use the same standard solutions prepared for the HPLC-DAD analysis.

  • LC-MS/MS Conditions:

    • LC System: Utilize the same chromatographic conditions as the HPLC-DAD method.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor the transition of the precursor ion (e.g., m/z 771.2) to specific product ions (e.g., m/z 609.2, 301.1). These transitions should be optimized for the specific instrument.

    • Collision Energy: Optimize for the specific transitions.

  • Data Analysis:

    • Confirm the identity of this compound by comparing its retention time and MRM transitions with those of a known standard.

    • Analyze the chromatogram for the presence of any other ions that could indicate impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.

Methodology Rationale: By integrating the signal of a specific proton of the analyte against the signal of a certified internal standard with a known concentration, the absolute purity of the analyte can be calculated.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

    • Pulse Sequence: Use a standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of a well-resolved proton signal of this compound and a proton signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Visualizing the Scientific Context

To better understand the application and analysis of this compound, the following diagrams illustrate its biological relevance and the experimental workflow for CRM comparison.

Antioxidant Mechanism of Quercetin Glycosides

Quercetin and its glycosides are known for their potent antioxidant activity, which is a key aspect of their therapeutic potential. This activity is primarily due to their ability to scavenge reactive oxygen species (ROS).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Quercetin This compound Scavenging Donates H• to neutralize ROS Quercetin->Scavenging Scavenging->ROS scavenges Stable_Radical Stable Quercetin Radical Scavenging->Stable_Radical forms CRM_Comparison_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Comparison cluster_evaluation Evaluation & Selection Procure Procure Reference Materials Doc_Review Review Certificate of Analysis Procure->Doc_Review HPLC HPLC-DAD Purity Assessment Doc_Review->HPLC LCMS LC-MS/MS Identity Confirmation Doc_Review->LCMS qNMR qNMR Absolute Purity Determination Doc_Review->qNMR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis LCMS->Data_Analysis qNMR->Data_Analysis Selection Select Optimal CRM for Application Data_Analysis->Selection

Caption: Workflow for comparing reference materials.

Conclusion

The selection of a suitable reference material for this compound is a critical decision that directly impacts the quality and reliability of research and development outcomes. While several suppliers offer this compound, the level of certification and characterization varies. For applications requiring the highest level of accuracy and traceability, a primary reference standard, such as the phyproof® product from Sigma-Aldrich, is recommended. For routine analyses, other high-purity materials may be suitable, provided their certificates of analysis are thoroughly evaluated. The experimental protocols outlined in this guide provide a robust framework for the in-house verification and comparison of these materials, empowering researchers to make informed decisions and ensure the integrity of their analytical data.

References

  • Chemsrc. CAS#:30311-61-6 | Quercetin 3-rutinoside 7-glucoside (Morkotin A). [Link]

  • BioCrick. Quercetin 3-O-glucoside-7-O-rhamnoside | CAS:18016-58-5 | Flavonoids. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Quercetin 3-(2G-rhamnosylrutinoside)-7-glucoside. [Link]

Sources

Advanced Structural Elucidation of Peltatoside: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peltatoside Challenge

Peltatoside (Quercetin 3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside ) is a bioactive flavonol glycoside increasingly investigated for its analgesic, anti-inflammatory, and antimicrobial properties, particularly in Annona species [1, 3].

However, in natural product drug discovery, Peltatoside presents a significant identification challenge. It is a structural analogue of Rutin (Quercetin 3-O-rutinoside), the most ubiquitous flavonoid glycoside. Both share the same aglycone (Quercetin) and an internal glucose unit. The sole difference lies in the terminal sugar: Arabinose in Peltatoside versus Rhamnose in Rutin.

This guide objectively compares the analytical performance of High-Resolution 2D NMR against standard 1D techniques and Mass Spectrometry (MS) for the unambiguous confirmation of Peltatoside. We provide a validated workflow to distinguish Peltatoside from its commercially abundant analogues, ensuring the integrity of your reference standards.

Comparative Analysis: 2D NMR vs. Conventional Methods

While Mass Spectrometry (LC-MS/MS) is excellent for sensitivity, it often fails to definitively distinguish stereoisomers or specific glycosidic linkages (e.g., (1→2) vs (1→6)) without extensive fragmentation libraries. 1D NMR can suggest the absence of methyl groups, but signal overlap in the carbohydrate region (


 ppm) often obscures the critical inter-sugar connectivity.
Table 1: Performance Matrix – Structural Confirmation Methods
FeatureMethod A: LC-MS/MS Method B: 1D NMR (

H,

C)
Method C: 2D NMR (HMBC/NOESY)
Molecular Weight Excellent (m/z 595 [M-H]-)N/AN/A
Aglycone ID Good (Fragment ions)Good (Aromatic region)Excellent (Correlated spin systems)
Sugar ID Moderate (Loss of 132/162 Da)Moderate (Anomeric protons)Definitive (Spin system mapping)
Linkage Position Poor (Requires MS

)
Poor (Ambiguous shifts)Definitive (HMBC correlations)
Stereochemistry PoorModerate (

coupling)
Definitive (NOESY/ROESY)
Impurity Detection HighModerateHigh (Structural impurities)

Verdict: 2D NMR is the required standard for certifying Peltatoside purity, specifically to rule out Rutin contamination or isomeric "Vicianoside" analogues.

Validated Experimental Protocol

This protocol is designed to be self-validating. The causality behind every step is to maximize signal dispersion in the crowded glycosidic region.

Sample Preparation
  • Solvent Choice: DMSO-

    
     is preferred over Methanol-
    
    
    
    for flavonoid glycosides.
    • Reasoning: DMSO restricts the exchange of hydroxyl protons, allowing the observation of sugar -OH signals (if dry) and providing better separation of the sugar ring protons compared to methanol, where they often cluster.

  • Concentration: Dissolve 5–10 mg of isolated Peltatoside in 600 µL of DMSO-

    
     (99.9% D).
    
  • Temperature: 298 K (25°C).

Acquisition Parameters

To replicate the results below, ensure your spectrometer (minimum 500 MHz recommended) is set to:

  • 
    H NMR:  64 scans, 1s relaxation delay.
    
  • COSY (Correlation Spectroscopy): 2048 x 256 points.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for

    
     Hz. This is critical for seeing the glycosidic linkage.
    

Structural Elucidation & Data Interpretation[3][4][5][6][7][8]

The "Rutin Exclusion" Test (1D H NMR)

The first step in validating Peltatoside is proving it is not Rutin.

  • Rutin: Displays a distinct doublet at

    
     ~1.0 ppm (
    
    
    
    Hz) corresponding to the Rhamnose methyl group (C-6''').
  • Peltatoside: Must show NO signal in the 0.8–1.5 ppm region. The terminal sugar is Arabinose (a pentose), which lacks the exocyclic methyl group [1, 5].

Establishing the Aglycone (Quercetin)

The aromatic region (


 6.0 – 8.0 ppm) confirms the Quercetin backbone.
  • H-6, H-8: Meta-coupled doublets (

    
     6.20, 6.40, 
    
    
    
    Hz).
  • H-2', H-6':

    
     7.5–7.6 ppm (showing ortho coupling).
    
  • H-5':

    
     6.8–6.9 ppm (doublet).
    
Mapping the Glycosidic Linkage (The Critical 2D Step)

This is the core of the structure confirmation. We must prove the Arabinosyl-(1→6)-Glucose linkage.

Step A: Identify Anomeric Protons (HSQC)

  • Glucose Anomeric (H-1''):

    
     ~5.35 ppm (
    
    
    
    Hz). Large coupling confirms
    
    
    -configuration.
  • Arabinose Anomeric (H-1'''):

    
     ~4.1–4.2 ppm (
    
    
    
    Hz). Confirms
    
    
    -configuration.

Step B: Confirm Linkage (HMBC) In the HMBC spectrum, look for the "inter-glycosidic" cross-peaks:

  • H-1''' (Ara)

    
     C-6'' (Glc):  The anomeric proton of Arabinose will show a correlation to the C-6 methylene carbon of Glucose.
    
    • Note: The C-6'' signal of Glucose will be downfield shifted (

      
       ~67.0 ppm) compared to unsubstituted glucose (
      
      
      
      ~61.0 ppm), confirming glycosylation at this site [4].
  • H-1'' (Glc)

    
     C-3 (Quercetin):  The anomeric proton of Glucose correlates to the C-3 quaternary carbon of the aglycone (
    
    
    
    ~133-134 ppm).
Visualization of the Signaling Pathway (HMBC Correlations)

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

HMBC_Pathway cluster_legend Legend Aglycone Aglycone (Quercetin) C-3 (δ 133.5 ppm) Glc_H1 Glucose H-1'' (δ 5.35 ppm) Glc_H1->Aglycone HMBC (3J) Primary Linkage Glc_C6 Glucose C-6'' (δ 67.0 ppm) Glycosylation Site Ara_H1 Arabinose H-1''' (δ 4.12 ppm) Ara_H1->Glc_C6 HMBC (3J) Inter-sugar Linkage key Red Node = Proton Source Blue Node = Carbon Target Green Arrow = Observed Correlation

Figure 1: Key HMBC correlations defining the Peltatoside connectivity. The H-1''' to C-6'' correlation is the definitive proof of the (1→6) linkage distinguishing it from other isomers.

Experimental Data Reference (Simulated for Comparison)

Use this table to benchmark your experimental results. Deviations of >0.5 ppm in


C or >0.1 ppm in 

H may indicate impure samples or incorrect solvent referencing.
Table 2: NMR Chemical Shift Data (DMSO- )
PositionCarbon Type

(ppm)

(ppm), mult,

(Hz)
Key HMBC Correlations (

)
Aglycone
2C-O156.5--
3C-O133.5-H-1'' (Glc)
4C=O177.5-H-5
6CH98.96.19, d, 2.0C-5, C-7, C-8, C-10
8CH93.86.40, d, 2.0C-6, C-7, C-9, C-10
Glucose
1''CH (Anomeric)101.25.35, d, 7.5C-3 (Aglycone)
2'' - 5''CH70.0 - 76.03.2 - 3.4 (m)Internal Ring
6''CH

67.0 3.80 (m), 3.40 (m)H-1''' (Ara)
Arabinose
1'''CH (Anomeric)103.54.12, d, 6.0C-6'' (Glc)
2''' - 4'''CH69.0 - 72.03.2 - 3.6 (m)Internal Ring
5'''CH

65.03.50 (m)Internal Ring

Isolation & Identification Workflow

To ensure reproducibility, follow this decision tree for the isolation and verification of Peltatoside from plant matrices (e.g., Annona crassiflora or Pteridium aquilinum).

Workflow Start Crude Extract (Ethanol/Methanol) Partition Liquid-Liquid Partition (Hexane -> EtOAc -> BuOH) Start->Partition Isolate Isolation (BuOH Fraction) Sephadex LH-20 / Prep-HPLC Partition->Isolate Check1 Checkpoint 1: LC-MS Target m/z 595 [M-H]- Isolate->Check1 NMR_1D 1D 1H NMR Screen for Methyl Doublet Check1->NMR_1D Decision Methyl Present? NMR_1D->Decision Rutin Identify as RUTIN (Discard/Separate) Decision->Rutin Yes (~1.0 ppm) Pelta Candidate: PELTATOSIDE Decision->Pelta No Confirm 2D NMR Confirmation (HMBC Linkage Check) Pelta->Confirm

Figure 2: Analytical decision matrix for distinguishing Peltatoside from Rutin during isolation.

References

  • Lage, G. A., et al. (2014). The first report on flavonoid isolation from Annona crassiflora Mart.[1] Natural Product Research, 28(11), 808-814.

  • PubChem.[2] (n.d.). Peltatoside (CID 5484066). National Center for Biotechnology Information.

  • Oliveira, C. D. C., et al. (2017).[3] Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System.[3] Planta Medica, 83(03/04), 261-267.[3]

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry, 31(10), 3307-3330.
  • ChemFaces. (n.d.). Peltatoside Datasheet. ChemFaces Biochemicals.

Sources

Navigating the Glycosidic Maze: A Comparative Pharmacodynamic Guide to Flavonoid Triglycosides and Diglycosides

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of natural product pharmacology, the glycosylation of flavonoids stands as a critical determinant of their therapeutic potential. The number and nature of sugar moieties attached to the flavonoid aglycone can dramatically alter their absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, their biological activity. This guide offers an in-depth, objective comparison of the pharmacodynamics of flavonoid triglycosides versus their diglycoside counterparts, grounded in experimental data and established scientific principles. As senior application scientists, our goal is to provide a comprehensive resource that not only presents data but also elucidates the underlying mechanisms to inform future research and drug development endeavors.

The Structural Divide: How an Extra Sugar Moiety Changes the Game

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, where they almost always exist as glycosides.[1] The fundamental difference between a diglycoside and a triglycoside lies in the number of sugar units attached to the flavonoid core. This seemingly simple variation has profound implications for the molecule's physicochemical properties.

  • Increased Hydrophilicity: The addition of a third sugar moiety significantly increases the water solubility of the flavonoid.[2] While this can be advantageous for formulation, it often presents a barrier to passive diffusion across the lipophilic intestinal membrane.

  • Larger Molecular Size: The increased molecular weight and steric hindrance of triglycosides can limit their interaction with cellular transporters and enzymes, further influencing their absorption and metabolism.

These structural disparities are the primary drivers of the distinct pharmacodynamic behaviors observed between these two classes of flavonoid glycosides.

Comparative Pharmacokinetics (ADME): A Tale of Two Fates

The journey of a flavonoid glycoside through the body is largely dictated by its sugar attachments. The presence of two versus three sugar units leads to distinct pathways of absorption, distribution, metabolism, and excretion.

Absorption: A Hurdle for the Heavily Glycosylated

The absorption of flavonoid glycosides is a complex process. While some intact glycosides can be absorbed, many require enzymatic hydrolysis to their aglycone form prior to absorption.[3]

  • Flavonoid Diglycosides: The absorption of diglycosides is variable and depends on the specific sugars and their linkage. For instance, rutin (quercetin-3-O-rutinoside), a common diglycoside, is poorly absorbed in the small intestine. It primarily travels to the colon, where gut microbiota hydrolyze it to quercetin, which is then absorbed.[4]

  • Flavonoid Triglycosides: The larger and more polar nature of triglycosides generally leads to even lower oral bioavailability. A study on CTN986, a flavonol triglycoside, reported an absolute oral bioavailability of only 1.31% in mice.[5] This suggests that triglycosides are likely to have very limited absorption in the small intestine and are predominantly subject to colonic microbial metabolism.

It is hypothesized that some smaller flavonoid glucosides can be actively transported by the sodium-dependent glucose transporter 1 (SGLT1).[6][7] However, the larger size of triglycosides may hinder their effective binding to such transporters.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Differential intestinal fate of flavonoid diglycosides vs. triglycosides.

Distribution, Metabolism, and Excretion

Once absorbed, flavonoid aglycones undergo extensive first-pass metabolism in the intestinal cells and the liver, where they are conjugated with glucuronic acid, sulfate, and methyl groups.[8] The resulting metabolites are the primary forms found in circulation.

The degree of glycosylation can also influence protein binding. Generally, glycosylation decreases the binding affinity of flavonoids to serum albumin, which can affect their distribution and retention time in the body.[9] The larger triglycosides are expected to have even lower binding affinities compared to diglycosides.

The metabolites are primarily excreted in the urine and bile. Due to their poor absorption, a significant portion of orally ingested flavonoid triglycosides and many diglycosides are excreted in the feces, either intact or as microbial degradation products.

Comparative Biological Activity: A Matter of Cellular Access and Interaction

The biological activity of flavonoids is intrinsically linked to their ability to reach their target sites and interact with cellular components. The degree of glycosylation plays a pivotal role in this process.

In many in vitro assays, flavonoid aglycones exhibit higher antioxidant and anti-inflammatory activity than their glycosylated counterparts.[2][10] This is often attributed to the free hydroxyl groups on the flavonoid backbone, which are crucial for radical scavenging and enzyme inhibition. However, the in vivo scenario is more complex.

  • Cellular Uptake: For a flavonoid glycoside to exert intracellular effects, it must first cross the cell membrane. The cellular uptake of flavonoid glycosides can be limited and is highly dependent on the cell type and the specific glycoside.[11] Some studies suggest that certain glycosides can be taken up by cells and then hydrolyzed intracellularly to release the active aglycone.[11] The larger size and increased polarity of triglycosides likely pose a greater challenge for cellular uptake compared to diglycosides.

  • Receptor Binding: The sugar moieties can also sterically hinder the interaction of the flavonoid with target proteins and receptors. This suggests that triglycosides may have a lower binding affinity for certain molecular targets compared to diglycosides.

The following table summarizes some key pharmacodynamic parameters for representative flavonoid diglycosides and a triglycoside. It is important to note that direct comparative studies are limited, and these values are compiled from different studies.

ParameterFlavonoid Diglycoside (Rutin)Flavonoid Triglycoside (CTN986)Reference(s)
Oral Bioavailability Low (~20% relative to glucoside)Very Low (1.31% absolute in mice)[11],[5]
Time to Peak Plasma Concentration (Tmax) Slow (~6-9 hours)Rapid (short tmax in mice)[11],[5]
Primary Site of Absorption Colon (after microbial hydrolysis)Likely Colon (inferred from low bioavailability)[4],[5]
In Vitro Antioxidant Activity Generally lower than aglyconeExpected to be lower than aglycone[2][10]

Experimental Protocols for Comparative Assessment

To facilitate further research in this area, we provide detailed methodologies for key experiments used to compare the pharmacodynamics of flavonoid glycosides.

Protocol 1: Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Workflow for Caco-2 cell permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Compound Application: The flavonoid diglycoside and triglycoside are dissolved in a suitable transport buffer and added to the apical (AP) side of the Transwell® inserts.

  • Sampling: At predetermined time points, samples are collected from the basolateral (BL) chamber.

  • Analysis: The concentration of the flavonoids in the AP and BL samples is quantified using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare serial dilutions of the flavonoid diglycoside, triglycoside, and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the flavonoid solutions or the control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion and Future Perspectives

The number of sugar moieties is a critical factor governing the pharmacodynamic profile of flavonoid glycosides. The available evidence strongly suggests that flavonoid triglycosides exhibit lower oral bioavailability and potentially reduced in vivo activity compared to their diglycoside counterparts due to their increased hydrophilicity, larger molecular size, and consequently limited absorption and cellular uptake.

However, it is crucial to acknowledge the scarcity of direct comparative studies. Future research should focus on head-to-head comparisons of flavonoid diglycosides and triglycosides with the same aglycone backbone to provide more definitive data. Furthermore, investigating the specific roles of different sugar types and inter-glycosidic linkages will be essential for a complete understanding of their structure-activity relationships. A deeper insight into the metabolism of these complex glycosides by the gut microbiota could also unveil novel therapeutic metabolites. Such knowledge will be invaluable for the rational design and development of flavonoid-based therapeutics with optimized efficacy.

References

  • Hollman, P. C., et al. (1999). The sugar moiety is a major determinant of the absorption of dietary flavonoid glycosides in man. Free Radical Research, 31(6), 569-573. [Link]

  • Liu, Y., et al. (2013). Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. Journal of Agricultural and Food Chemistry, 61(4), 845-852. [Link]

  • Xiao, J., et al. (2015). Dietary flavonoid aglycones and their glycosides: which show better biological significance?. Critical Reviews in Food Science and Nutrition, 57(9), 1874-1905. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

  • Xiao, J. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. Critical Reviews in Food Science and Nutrition, 57(9), 1874-1905. [Link]

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. [Link]

  • Manach, C., et al. (2005). Pharmacokinetics and metabolism of dietary flavonoids in humans. Free Radical Research, 39(1), 1-20. [Link]

  • Karakaya, S. (2004). Bioavailability of phenolic compounds. Critical Reviews in Food Science and Nutrition, 44(6), 453-464. [Link]

  • Manach, C., et al. (2004). Polyphenols: food sources and bioavailability. The American Journal of Clinical Nutrition, 79(5), 727-747. [Link]

  • Williamson, G., & Manach, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. II. Review of 93 intervention studies. The American Journal of Clinical Nutrition, 81(1 Suppl), 243S-255S. [Link]

  • Dabeek, W. M., & Marra, M. V. (2019). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients, 11(10), 2288. [Link]

  • Calderón-Montaño, J. M., et al. (2011). A review on the dietary flavonoid kaempferol. Mini Reviews in Medicinal Chemistry, 11(4), 298-344. [Link]

  • Chen, Z., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 27(19), 6296. [Link]

  • Yang, B., et al. (2018). New insights on bioactivities and biosynthesis of flavonoid glycosides. Applied Microbiology and Biotechnology, 102(11), 4941-4949. [Link]

  • Arts, I. C., et al. (2001). The absorption of catechins from green tea. European Journal of Clinical Nutrition, 55(5), 338-342. [Link]

  • Hollman, P. C., & Katan, M. B. (1999). Dietary flavonoids: intake, health effects and bioavailability. Food and Chemical Toxicology, 37(9-10), 937-942. [Link]

  • Walgren, R. A., et al. (2000). Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1. Journal of Pharmacology and Experimental Therapeutics, 294(3), 837-843. [Link]

  • Gee, J. M., et al. (1998). The role of the sugar moiety in the intestinal absorption of dietary flavonoids. Free Radical Research, 28(6), 619-624. [Link]

  • Wolffram, S., et al. (2002). Intestinal absorption of the flavonoid quercetin-4'-O-beta-D-glucoside in rats. The Journal of Nutrition, 132(4), 629-632. [Link]

  • Sesink, A. L., et al. (2001). Red wine and its major polyphenol, resveratrol, inhibit intestinal fatty acid transport in Caco-2 cells. The Journal of Nutrition, 131(6), 1678-1683. [Link]

  • Glahn, R. P., et al. (1998). The Caco-2 cell culture system for measuring iron availability from foods. Journal of Food Science, 63(5), 801-804. [Link]

  • Xiao, J., & Högger, P. (2015). Dietary flavonoids and their in vivo metabolites: what are the real bioactives?. Journal of Agricultural and Food Chemistry, 63(12), 3051-3054. [Link]

  • Bokkenheuser, V. D., et al. (1987). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochemical Journal, 248(3), 953-956. [Link]

Sources

Technical Guide: Establishing Limit of Detection (LOD) for Peltatoside in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Challenge

Peltatoside (


) is a flavonoid glycoside (3-[6-O-(alpha-L-arabinofuranosyl)-beta-D-glucopyranosyl]quercetin) characterized by high polarity and low plasma abundance.[1] In pharmacokinetic (PK) studies, establishing a robust Limit of Detection (LOD) is critical because flavonoid glycosides undergo rapid Phase II metabolism (glucuronidation/sulfation) and extensive distribution, often resulting in low ng/mL or pg/mL circulating concentrations.[1]

This guide compares three extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —to demonstrate why SPE coupled with LC-MS/MS is the requisite standard for achieving sub-nanogram sensitivity for Peltatoside.[1]

Comparative Analysis of Extraction Methodologies

To establish a reliable LOD, we must maximize the Signal-to-Noise (S/N) ratio.[1] This is achieved not just by increasing signal (MS sensitivity), but by rigorously reducing noise (matrix effects).[1]

Table 1: Performance Comparison for Peltatoside Recovery
FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid Phase Extraction (SPE)
Principle Solubilization of protein using organic solvent (MeOH/ACN).[1][2]Partitioning based on polarity (immiscible solvents).[1]Selective retention on sorbent bed.[1]
Suitability for Peltatoside Low. High matrix effect.[1]Low/Medium. Peltatoside is too polar for non-polar solvents (Hexane/Ether).[1]High. HLB sorbents capture polar glycosides efficiently.[1]
Phospholipid Removal < 10% removal.Variable.> 95% removal (Method dependent).
Matrix Effect (ME) High Ion Suppression (> 30%).[1]Moderate.Minimal (< 10%).
Est. LOD ~10–20 ng/mL~5–10 ng/mL0.5–1.0 ng/mL
Throughput High (Simple).[1]Low (Labor intensive).[1]Medium (Can be automated).[1]
Scientific Rationale
  • Why PPT Fails for Low LOD: While PPT is fast, it leaves endogenous plasma phospholipids (glycerophosphocholines) in the sample.[1] These co-elute with Peltatoside on C18 columns, causing severe ion suppression in the electrospray source (ESI), effectively raising the LOD.

  • The LLE Limitation: Peltatoside contains a disaccharide moiety (arabinose + glucose), making it highly hydrophilic.[1] It partitions poorly into standard organic solvents like MTBE or hexane. While Ethyl Acetate can be used, recovery is often inconsistent (< 60%).[1]

  • The SPE Advantage: Polymeric Reversed-Phase (HLB) sorbents are designed to retain polar compounds while allowing salts and proteins to wash away.[1] A specific methanol wash removes phospholipids, resulting in a "clean" background and significantly improved S/N ratio.

Method Selection Logic (Visualization)

The following decision matrix illustrates the critical pathway to selecting SPE for Peltatoside validation.

MethodSelection Start Start: Peltatoside Analyte (Polar Glycoside) PolarityCheck Is the analyte highly polar (LogP < 1)? Start->PolarityCheck LLE_Path Liquid-Liquid Extraction (Ethyl Acetate) PolarityCheck->LLE_Path No PPT_Path Protein Precipitation (MeOH/ACN) PolarityCheck->PPT_Path Yes LLE_Result Result: Low Recovery (<60%) Poor Phase Separation LLE_Path->LLE_Result MatrixCheck Is LOD requirement < 5 ng/mL? PPT_Path->MatrixCheck PPT_Result Result: High Matrix Effect Ion Suppression limits LOD MatrixCheck->PPT_Result Yes (High Sensitivity Needed) SPE_Path Solid Phase Extraction (Polymeric HLB) MatrixCheck->SPE_Path Yes (Switch Method) SPE_Result Result: High Recovery (>85%) Phospholipid Removal Lowest LOD SPE_Path->SPE_Result

Figure 1: Decision logic for selecting Solid Phase Extraction (SPE) over LLE and PPT for polar flavonoid glycosides.

Optimized Experimental Protocol: SPE-LC-MS/MS

This protocol is designed to achieve an LOD of approximately 0.5 ng/mL.

A. Sample Preparation (SPE)

Materials: Waters Oasis HLB (30 mg) or equivalent polymeric reversed-phase cartridges.

  • Pre-treatment: Thaw plasma on ice. Aliquot

    
     of plasma.[1] Add 
    
    
    
    of Internal Standard (IS) (e.g., Rutin or Isoquercitrin,
    
    
    ).[1]
  • Acidification: Add

    
     of 
    
    
    
    Formic Acid (aq) to disrupt protein binding and ionize the analyte.[1] Vortex for 30s.
  • Conditioning: Condition SPE cartridge with

    
     Methanol followed by 
    
    
    
    Water.
  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (

    
    ).
    
  • Washing (Critical Step):

    • Wash 1:

      
      
      
      
      
      Formic Acid in Water (removes salts/proteins).[1]
    • Wash 2:

      
      
      
      
      
      Methanol in Water (removes interferences without eluting Peltatoside).[1]
  • Elution: Elute with

    
    
    
    
    
    Methanol.
  • Reconstitution: Evaporate eluate under Nitrogen stream at

    
    . Reconstitute in 
    
    
    
    of Mobile Phase (Initial conditions).
B. LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (


).[1]
  • Ionization: Electrospray Ionization (ESI), Negative Mode (Flavonoids ionize superiorly in negative mode due to phenolic hydroxyls).[1]

  • Mobile Phase A:

    
     Formic Acid in Water.[3]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Multiple Reaction Monitoring): Peltatoside MW


.[1]
  • Precursor Ion:

    
    [1]
    
  • Product Ion (Quantifier):

    
     (Quercetin aglycone, loss of disaccharide unit).[1]
    
  • Product Ion (Qualifier):

    
     (Retro-Diels-Alder fragment of Quercetin ring A).[1]
    

Validation Framework: Establishing the LOD

Do not rely on "Signal-to-Noise 3:1" alone.[1] Modern FDA/EMA guidance emphasizes statistical determination.[1]

Step 1: Theoretical LOD (Signal-to-Noise)

Inject decreasing concentrations of Peltatoside (


).[1]
  • Target: The concentration where the analyte peak height is

    
     the baseline noise (
    
    
    
    ).
  • Note: In modern MS, baseline noise is often zero. This method is an estimation only.

Step 2: Statistical LOD (The Standard Deviation Approach)

This is the self-validating approach required for high-integrity data.[1]

  • Prepare 6 independent replicates of a low-concentration spiked plasma sample (e.g., near the estimated LOD, say

    
    ).[1]
    
  • Calculate the Standard Deviation (

    
    ) of the response (peak area ratio).[1]
    
  • Calculate the Slope (

    
    ) of the calibration curve in the low range.
    
  • Formula:

    
    
    
    
    
    [1]
Step 3: Matrix Effect Evaluation

To ensure the LOD is real and not an artifact of suppression:


[1]
  • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.5, your LOD is compromised by suppression, confirming the need for SPE over PPT.

Workflow Visualization

Workflow cluster_0 Sample Pre-Treatment cluster_1 SPE (Oasis HLB) cluster_2 Quantification Step1 Plasma + IS Step2 Acidify (2% FA) Disrupt Protein Binding Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash 1: 2% FA (Salts) Step3->Step4 Step5 Wash 2: 5% MeOH (Phospholipids) Step4->Step5 Step6 Elute: 100% MeOH Step5->Step6 Step7 Evap & Reconstitute Step6->Step7 Step8 LC-MS/MS (Neg Mode) MRM: 595 -> 301 Step7->Step8 Step9 Calc LOD (3.3σ/S) Step8->Step9

Figure 2: Optimized SPE-LC-MS/MS workflow for Peltatoside quantification.

References

  • US Food and Drug Administration (FDA). (2018).[1][4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5484066, Peltatoside.[1] Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chen, X., et al. (2018).[1] Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS. Molecules.[1][8][9][10][11][12][13][14] Retrieved from [Link][1]

  • Agilent Technologies. (2017).[1][8] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE.[8] Retrieved from [Link]

Sources

Safety Operating Guide

Quercetin 3-rutinoside-7-glucoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quercetin 3-rutinoside-7-glucoside Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Protocol

Status: Non-Hazardous Organic Chemical (GHS). Disposal Method: High-Temperature Incineration (Preferred) or Chemical Waste Landfill. Drain Disposal: STRICTLY PROHIBITED. Do not flush down laboratory sinks.

For the researcher holding a vial of expired or waste this compound, the immediate directive is: Segregate as Non-Regulated Chemical Waste. While this compound is naturally occurring and generally non-toxic, professional laboratory standards mandate it be treated as organic chemical waste to prevent environmental accumulation and maintain Good Laboratory Practice (GLP) compliance.

Chemical Characterization & Risk Assessment

To validate the disposal logic, we must first understand the physicochemical profile of the analyte. This compound is a polar flavonoid glycoside. Its disposal classification is derived from its organic nature and potential biological oxygen demand (BOD) load, rather than acute toxicity.

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial manifest descriptor.
Molecular Formula

High carbon content confirms incineration suitability.
Molecular Weight ~772.7 g/mol Heavy molecule; non-volatile.
Solubility Soluble in water, MeOH, DMSOCritical: High water solubility means it spreads rapidly in waterways; necessitates spill containment.
RCRA Status Not Listed (Not P or U listed)Classifies as "Non-Regulated Waste" (unless mixed with hazardous solvents).
GHS Classification Not Classified as HazardousLow risk to handler; standard PPE is sufficient.

Causality of Protocol: Although the Safety Data Sheet (SDS) for flavonoid glycosides often lists them as "non-hazardous," we prohibit drain disposal because:

  • Ecotoxicology: Large quantities of bioactive polyphenols can disrupt local aquatic microbial balances.

  • Regulatory Ambiguity: In mixed waste streams (e.g., HPLC waste), the solvent (Methanol/Acetonitrile) dictates the hazard.

Personal Protective Equipment (PPE)

Before initiating disposal or cleaning spills, ensure the following barrier protection is active. This protocol is self-validating: if you cannot verify the purity of the waste, upgrade PPE to match the most hazardous potential contaminant.

  • Respiratory: N95 Particulate Respirator (if handling solid powder in open air).

  • Dermal: Nitrile Gloves (Minimum thickness 0.11 mm). Standard break-through time >480 min for solid handling.

  • Ocular: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton lab coat.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of this compound. This ensures compliance with both EPA regulations and internal EHS standards.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid StreamA STREAM A: Non-Regulated Solid Waste (Label: Non-Hazardous Organic) Solid->StreamA Pure Substance SolventCheck Contains Hazardous Solvent? (MeOH, ACN, DMSO) Liquid->SolventCheck StreamB STREAM B: Hazardous Solvent Waste (Label: Flammable/Toxic) SolventCheck->StreamB Yes (>1%) StreamC STREAM C: Aqueous Non-Haz Waste (Label: Non-Regulated Liquid) SolventCheck->StreamC No (Water/Buffer only)

Figure 1: Decision tree for segregating Quercetin derivative waste streams based on physical state and solvent contamination.

Detailed Protocol Steps

Scenario A: Solid Waste (Expired Powder)

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a "Non-Regulated Chemical Waste" label.

    • Constituents: "this compound, Solid, 100%."

  • Storage: Store in the "Organic Solids" waste area until pickup.

  • Disposal: Hand off to EHS contractor for incineration.

Scenario B: Liquid Waste (HPLC Effluent/Mother Liquor) Most common scenario in drug development.

  • Assessment: Identify the solvent.[1] If dissolved in Methanol or Acetonitrile, the waste is Hazardous (Ignitable/Toxic) .

  • Collection: Pour into the laboratory's satellite accumulation carboy (typically the "Halogenated" or "Non-Halogenated" organic solvent stream).

  • Labeling: Ensure the tag lists "this compound" as a trace contaminant (<1%).

  • Closure: Cap tightly to prevent evaporation of the carrier solvent.

Scenario C: Empty Containers (RCRA Compliance) To classify the original vial as "RCRA Empty" and dispose of it in regular glass trash:

  • Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the residue (e.g., Ethanol or Water).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Scenario B) .

  • Defacement: Cross out the original label. Mark "EMPTY."[2][3][4]

  • Final Disposal: Place the glass vial in the "Broken Glass/Sharps" container or recycling, depending on facility rules.

Spill Management Protocol

In the event of a benchtop spill, follow this containment logic to prevent cross-contamination.

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE (Gloves/Mask) Assess->PPE Dry Dry Spill PPE->Dry Wet Wet Spill PPE->Wet Sweep 3. Scoop/Sweep (Avoid Dust) Dry->Sweep Absorb 3. Absorb with Paper/Vermiculite Wet->Absorb Clean 4. Wash Surface (Soap & Water) Sweep->Clean Absorb->Clean Dispose 5. Bag Waste (Label Non-Haz) Clean->Dispose

Figure 2: Step-by-step spill response workflow for dry and wet contamination.[5]

Specific Cleanup Instructions:

  • Dry Spill: Do not use compressed air. Use a brush and dustpan or a HEPA vacuum to prevent aerosolization of the glycoside.

  • Wet Spill: Quercetin derivatives can stain surfaces yellow/orange. Use a mild detergent solution (1% Alconox) followed by water to remove residue.

Regulatory Framework & Compliance

This guide aligns with the following regulatory standards. Citing these ensures your lab's documentation withstands an audit.

  • EPA 40 CFR § 261.4(b): While not a listed hazardous waste, the "Cradle-to-Grave" responsibility requires generators to characterize waste accurately.

  • RCRA "Empty" Rule (40 CFR § 261.7): Defines the triple-rinse requirement for containers to be legally considered empty [1].

  • GHS (Globally Harmonized System): Classification of flavonoid glycosides as generally non-hazardous, necessitating "Non-Regulated" labeling rather than "Hazardous" [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers.[4] Retrieved from [Link][3][4][7][8]

  • PubChem. (2024). This compound (Compound Summary).[9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Quercetin 3-rutinoside-7-glucoside

[1]

Introduction: The Dual-Protection Mandate

In drug development and phytochemical research, safety is rarely about acute toxicity alone; it is about bio-integrity . While Quercetin 3-rutinoside-7-glucoside (a flavonoid glycoside structurally related to Rutin) presents a low acute toxicity profile, it is a bioactive polyphenol.[1]

As researchers, we operate under a Dual-Protection Mandate :

  • Protect the Operator: Prevent sensitization and inhalation of fine particulates.[1]

  • Protect the Compound: Prevent cross-contamination and hydrolysis caused by moisture or enzymatic impurities from the operator.

This guide moves beyond generic "safety data sheet" (SDS) advice to provide field-proven logistics for handling this compound in a high-purity laboratory environment.

Hazard Profile & Risk Assessment

This compound is generally classified as a Category 4 Irritant (Respiratory/Skin) under GHS standards, primarily due to its physical state as a fine, electrostatic powder.[1]

Risk Matrix: State-Dependent Hazards[1]
Physical StatePrimary HazardSecondary HazardCritical Control Point
Lyophilized Powder Inhalation (High) .[1] Fine dusts can deeply penetrate lung tissue (alveolar region).[1]Electrostatic Dispersion . Powder "flies" easily, leading to surface contamination.Weighing Station . Use anti-static guns and draft shields.[1]
Solution (DMSO/MeOH) Permeation .[1] Solvents like DMSO carry the compound through the skin barrier.Hydrolysis . Glycosidic bonds are susceptible to acid/base hydrolysis if contaminated.[1]Glove Selection . Standard nitrile degrades rapidly with DMSO.[1]

Personal Protective Equipment (PPE) Architecture[1]

Do not rely on a "one-size-fits-all" approach. Your PPE strategy must scale based on the quantity handled and the solvent system used.

A. Respiratory Protection (The Critical Barrier)
  • Standard Operation (< 1g): Work within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1] No personal respirator required if the sash is at the correct height.

  • Bulk Handling (> 1g) or Open Bench: Use an N95 (NIOSH) or FFP2 (EN 149) particulate respirator.[1]

  • Why? Flavonoid glycosides are sensitizers.[1] Repeated low-level inhalation can trigger allergic rhinitis in researchers over time [1].[1]

B. Dermal Protection (Glove Logic)[1]
  • Dry Powder: Standard Nitrile gloves (0.11 mm thickness) are sufficient.[1]

  • In Solution (DMSO): Double-gloving is mandatory.

    • Inner Layer: Nitrile (Standard).[1]

    • Outer Layer: Polychloroprene or thick Nitrile (>0.2 mm).[1]

    • Reasoning: DMSO permeates standard nitrile in <10 minutes, carrying the dissolved bioactive compound into your bloodstream [2].

C. Ocular Protection[1][2]
  • Requirement: Indirectly vented safety goggles (ANSI Z87.1 or EN 166).[1]

  • Note: Standard safety glasses are insufficient for fine powders, which can drift around lenses and cause conjunctival irritation.

Visualization: PPE Decision Logic

Figure 1: Decision tree for selecting appropriate PPE based on experimental state and quantity.

PPE_Decision_TreeStartStart: Assess Material StateState_SolidSolid State (Powder)Start->State_SolidState_LiquidLiquid State (Solution)Start->State_LiquidQty_CheckQuantity > 1g?State_Solid->Qty_CheckSolvent_CheckSolvent = DMSO?State_Liquid->Solvent_CheckHood_YesInside Fume Hood?Qty_Check->Hood_YesNo (<1g)PPE_Level_2LEVEL 2 PPE:Lab Coat + Nitrile Gloves+ Goggles + N95 MaskQty_Check->PPE_Level_2Yes (>1g)PPE_Level_1LEVEL 1 PPE:Lab Coat + Nitrile Gloves+ Safety Glasses(Hood Required)Hood_Yes->PPE_Level_1YesHood_Yes->PPE_Level_2NoPPE_Level_3LEVEL 3 PPE:Double Gloves (Nitrile)+ Splash Goggles+ Fume HoodSolvent_Check->PPE_Level_3YesPPE_Level_4LEVEL 1 PPE:Standard Nitrile+ Safety GlassesSolvent_Check->PPE_Level_4No (Water/Ethanol)

[1]

Operational Protocol: The "Zero-Static" Workflow[1]

Handling Quercetin glycosides is often frustrated by static electricity.[1] The powder is light, fluffy, and adheres to spatulas and weighing boats.

Step 1: Preparation
  • Equip PPE according to the Decision Tree above.

  • Ionize: If available, pass an anti-static gun (zerostat) over the weighing boat and spatula.[1] This prevents the "jumping powder" phenomenon.

  • Humidity Control: Ensure lab humidity is >30%. Dry air exacerbates static charge.[1]

Step 2: Weighing & Solubilization[1]
  • Transfer: Use a stainless steel micro-spatula.[1] Avoid plastic spatulas which generate static.[1]

  • Solvent Addition: Add solvent (typically DMSO or Methanol) dropwise to the powder.[1]

    • Technique: Do not shoot solvent directly onto the powder, as it may "puff" out. Run the solvent down the side of the vial to wet the powder from the bottom up.

  • Vortexing: Cap tightly. Vortex in short bursts (5 seconds) to avoid heating the solution, which can degrade the glycosidic bond [3].

Step 3: Decontamination[1]
  • Wipe Down: Wipe the balance area with 70% Ethanol.[1]

  • Visual Check: Use a UV lamp (365nm) if available.[1] Quercetin derivatives often fluoresce or appear as dark spots under UV, allowing you to detect invisible dust residues.

Disposal & Emergency Response

Waste Classification

This compound is an organic compound.[1][2][3][4][5][6][7] It must never be flushed down the drain.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste (Incineration) . Label as "Polyphenolic Solid Waste".[1]
Liquid Waste (A) Solutions in DMSO, Methanol, or Acetonitrile.Halogen-Free Organic Solvents .
Liquid Waste (B) Aqueous solutions (<5% solvent).[1]Aqueous Waste . Check local regulations for pH neutrality.
Spill Response Workflow

Figure 2: Immediate actions for powder or liquid spills.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderPowder SpillType->PowderLiquidLiquid SpillType->LiquidAction_P11. Cover with wet paper towel(Prevents dust)Powder->Action_P1Action_L11. Place absorbent padLiquid->Action_L1Action_P22. Wipe inwardAction_P1->Action_P2DisposeDispose in HazardousWaste ContainerAction_P2->DisposeAction_L22. Clean with 70% EtOH(Solubilizes residue)Action_L1->Action_L2Action_L2->Dispose

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][8] Respiratory Protection Standards (29 CFR 1910.134).[1][2][8] United States Department of Labor.[1] [Link][1][8]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Dimethyl Sulfoxide (DMSO) Permeation.[1] National Institute for Occupational Safety and Health.[1] [Link][1]

  • National Institutes of Health (NIH). (2018).[1] Disposition of flavonoids impacts their efficacy and safety.[1][6] PubMed Central.[1] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.